Thieno[2,3-d]pyrimidine-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOOQALRLGHKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480925 | |
| Record name | thieno[2,3-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-38-0 | |
| Record name | thieno[2,3-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18740-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol from 2-Aminothiophene-3-carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thieno[2,3-d]pyrimidine-2,4-diol and its derivatives, a core scaffold in medicinal chemistry with significant therapeutic potential. This document details the primary synthetic routes starting from 2-aminothiophene-3-carboxylates, presenting quantitative data, step-by-step experimental protocols, and visualizations of relevant biological pathways.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is a key structural component in a variety of biologically active molecules. These compounds have garnered considerable interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, derivatives of thieno[2,3-d]pyrimidine have emerged as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology. This guide focuses on the chemical synthesis of the this compound core, a crucial intermediate for the development of novel therapeutics.
Synthetic Pathways
The primary and most direct methods for the synthesis of the this compound core from 2-aminothiophene-3-carboxylates involve cyclocondensation reactions with either urea or isocyanates. The general synthetic scheme is outlined below:
The Gewald Synthesis: A Gateway to Bioactive Thienopyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Gewald synthesis, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry, providing an efficient and versatile route to highly substituted 2-aminothiophenes. These thiophene derivatives are not merely synthetic curiosities; they are pivotal intermediates in the construction of a wide array of fused heterocyclic systems, most notably thienopyrimidines. The thienopyrimidine scaffold, a bioisostere of the purine nucleus, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the Gewald synthesis of 2-aminothiophenes and their subsequent elaboration into thienopyrimidines, with a focus on experimental protocols, quantitative data, and the underlying biological signaling pathways.
The Gewald Reaction: Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot synthesis that brings together a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to yield a 2-aminothiophene.[1] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.
Experimental Protocol: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details the synthesis of a common 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[1]
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]
Quantitative Data for the Gewald Reaction
The yield of the Gewald reaction is influenced by various factors, including the nature of the reactants, the solvent, and the catalyst used. The following table summarizes representative yields for the synthesis of various 2-aminothiophenes.
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 85-95 | [1] |
| Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | 70-80 | |
| 4-Methylcyclohexanone | Malononitrile | Piperidine | Ethanol | 88 | |
| Cyclopentanone | Benzoylacetonitrile | Triethylamine | DMF | 75 |
From 2-Aminothiophenes to Thienopyrimidines: Ring Annulation Strategies
The 2-aminothiophene core, with its adjacent amino and cyano or ester functionalities, is perfectly primed for cyclization to form the pyrimidine ring of the thienopyrimidine system. Several reagents can be employed for this transformation, leading to a diverse array of substitution patterns on the pyrimidine ring.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one
This protocol describes a common method for the synthesis of a thieno[2,3-d]pyrimidin-4-one.
Materials:
-
2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene
-
Formamide
Procedure:
-
A mixture of 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol yields the pure 5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one.
A yield of 92% has been reported for this reaction.
Experimental Protocol: Synthesis of Substituted Thieno[2,3-d]pyrimidines via N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This alternative protocol offers a route to N-substituted thienopyrimidines.
Materials:
-
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aniline (or other primary amine)
Procedure:
-
The starting 2-aminothiophene is first reacted with DMF-DMA to form an intermediate N,N-dimethylmethanimidamide.
-
This intermediate is then subjected to a Dimroth rearrangement-condensation with a primary amine, such as aniline, to yield the corresponding 4-substituted thieno[2,3-d]pyrimidine.[4]
Biological Activity of Thienopyrimidines
Thienopyrimidine derivatives have garnered significant attention in drug discovery due to their ability to modulate the activity of various biological targets, particularly protein kinases and enzymes involved in inflammatory pathways.
Thienopyrimidines as Kinase Inhibitors
Many thienopyrimidines have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. Notably, they have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.[5][6][7]
The following table summarizes the inhibitory activity of selected thienopyrimidine derivatives against various kinases.
| Compound | Target Kinase | IC50 | Reference |
| Thienopyrimidine Derivative 5f | EGFR | 0.97 µM | [7] |
| Thienopyrimidine Derivative 5f | VEGFR-2 | 1.23 µM | [7] |
| Thienopyrimidine Derivative 17f | VEGFR-2 | 0.23 µM | [6] |
| Thienopyrimidine Derivative 5b | EGFR (wild-type) | 37.19 nM | [5] |
| Thienopyrimidine Derivative 5b | EGFR (T790M mutant) | 204.10 nM | [5] |
| Thieno[2,3-d]pyrimidine 21e | VEGFR-2 | 21 nM | [8] |
Thienopyrimidines as Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. Thienopyrimidines have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.
The table below presents the anti-inflammatory activity of representative thienopyrimidine compounds.
| Compound | Target/Assay | IC50/ED50 | Reference |
| Pyrazolo[3,4-d]pyrimidine 5 | COX-2 Inhibition | 0.04 µM | [9] |
| Pyrazolo[3,4-d]pyrimidine 6 | COX-2 Inhibition | 0.04 µM | [9] |
| Thienopyrimidine 6a | Carrageenan-induced paw edema | 0.033 mmol/kg | [10] |
| Thienopyrimidine 8a | Bovine serum albumin denaturation | 200 µM | [11] |
Visualizing the Synthesis and Biological Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key synthetic workflow and a representative signaling pathway targeted by thienopyrimidines.
Caption: Workflow of Thienopyrimidine Synthesis.
Caption: EGFR Signaling Pathway Inhibition.
Conclusion
The Gewald synthesis provides an indispensable tool for the construction of 2-aminothiophenes, which serve as versatile precursors for the synthesis of thienopyrimidines. The inherent bioisosteric relationship of the thienopyrimidine scaffold to endogenous purines has made it a fertile ground for the discovery of novel therapeutic agents. The ability of these compounds to potently and often selectively inhibit key biological targets, such as protein kinases and inflammatory enzymes, underscores their continued importance in drug development. This guide has provided a foundational understanding of the synthesis, quantitative aspects, and biological context of thienopyrimidines, offering a valuable resource for researchers dedicated to the exploration of this remarkable class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
The Dimroth Rearrangement: A Core Strategy in the Synthesis of Thieno[2,3-d]pyrimidine Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The efficient synthesis of these derivatives is therefore of paramount importance. Among the various synthetic methodologies, the Dimroth rearrangement has emerged as a powerful and versatile tool for the construction and elaboration of the thieno[2,3-d]pyrimidine core. This technical guide provides a comprehensive overview of the Dimroth rearrangement in this specific context, detailing its mechanism, applications, and experimental protocols.
The Dimroth Rearrangement: A Fundamental Overview
The Dimroth rearrangement is a type of isomerization reaction in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom, typically nitrogen, exchange places.[2][3] This transformation, first observed by Otto Dimroth in 1909, generally proceeds through a ring-opening and subsequent ring-closing mechanism, often catalyzed by acid or base, or promoted by heat or light.[2][3][4] The driving force for the rearrangement is the formation of a thermodynamically more stable isomer.[3][4]
The general mechanism, often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, involves three key stages:[3][4]
-
Nucleophilic Addition: A nucleophile (often a solvent molecule like water or a base) attacks the pyrimidine ring.
-
Electrocyclic Ring Opening: The pyrimidine ring opens to form an intermediate.
-
Ring Closure: The intermediate undergoes rotation and subsequent intramolecular cyclization to form the rearranged product.
The Dimroth rearrangement can be broadly classified into two types: Type I, involving the relocation of heteroatoms within the rings of condensed systems, and Type II, which sees the migration of exo- and endocyclic heteroatoms.[4] In the synthesis of thieno[2,3-d]pyrimidines, it is often the Type II rearrangement that is encountered.
Application of the Dimroth Rearrangement in Thieno[2,3-d]pyrimidine Synthesis
The Dimroth rearrangement is frequently employed in the final steps of thieno[2,3-d]pyrimidine synthesis, typically to introduce a diverse range of substituents at the 4-position of the heterocyclic core. A common synthetic strategy involves the initial construction of a 2-amino-3-cyanothiophene derivative, often via the Gewald reaction, which then serves as a versatile precursor.[5][6]
A typical reaction pathway involves the reaction of an N'-(3-cyano-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide intermediate with various anilines.[5][6] This acid-catalyzed condensation and rearrangement leads to the formation of N-aryl-thieno[2,3-d]pyrimidin-4-amines.
The proposed mechanism for this transformation is illustrated below:
Caption: Proposed mechanism for the Dimroth rearrangement in the synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amines.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental methodologies and quantitative data for the synthesis of thieno[2,3-d]pyrimidine derivatives via the Dimroth rearrangement. Microwave-assisted synthesis has been shown to be an efficient method, significantly reducing reaction times and often improving yields.[5][7]
General Procedure for the Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines
A mixture of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (1 equivalent) and the appropriate aniline (1.2 equivalents) in a suitable solvent (e.g., ethanol) is subjected to microwave irradiation in the presence of an acid catalyst (e.g., acetic acid). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
The table below summarizes the reaction conditions and yields for the synthesis of a series of N-aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines.[5][7]
| Compound | R (in Ar) | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| a | H | 20 | 200 | 70 | 50 | 157.0-158.0 |
| b | 2-Me | 20 | 200 | 70 | 47 | 188.2-189.7 |
| c | 3-Me | 20 | 200 | 70 | 79 | 172.0-173.0 |
| d | 4-Me | 20 | 200 | 70 | 62 | 174.2-175.5 |
| e | 2-MeO | 20 | 200 | 70 | 70 | 205.3-206.8 |
| f | 3-MeO | 20 | 200 | 70 | 83 | 130.0-131.2 |
| g | 4-MeO | 20 | 200 | 70 | 59 | 170.0-171.3 |
| h | 2-F | 20 | 200 | 70 | 73 | 219.8-221.4 |
Detailed Experimental Protocol for N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d] pyrimidin-4-amine (c)
To a solution of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (1.0 g, 4.25 mmol) in ethanol (20 mL), m-toluidine (0.55 g, 5.1 mmol) and a catalytic amount of glacial acetic acid were added. The reaction mixture was irradiated in a microwave reactor at 200 W and 70 °C for 20 minutes. After completion of the reaction, the mixture was cooled to room temperature. The precipitated solid was filtered, washed with cold ethanol, and dried to afford the pure product.
-
Yield: 1.00 g (79%)
-
Appearance: White solid
-
Melting Point: 172.0-173.0 °C
-
IR (KBr) ν / cm⁻¹: 3457, 2978, 2846, 2822, 1617, 1573, 1514, 1485, 1375, 973, 886, 781, 690
-
¹H NMR (400 MHz, Chloroform-d) δ: 8.52 (s, 1H), 7.46 (d, J = 7.4 Hz, 1H), 7.42 (s, 1H), 7.28 (t, J = 7.7 Hz, 1H), 6.97 (t, J = 7.6 Hz, 2H), 4.89 (t, J = 2.0 Hz, 2H), 4.12 (t, J = 5.5 Hz, 2H), 3.16-3.24 (m, 2H), 2.39 (s, 3H)
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 166.2, 155.0, 152.4, 139.0, 137.7, 130.6, 128.3, 124.6, 124.2, 122.6, 119.2, 116.2, 64.7, 63.9, 25.9, 21.2
-
MS (ESI) m/z, calcd. for C₁₆H₁₆N₃OS [M + H]⁺: 298, found: 298[5]
Experimental Workflow
The overall experimental workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives utilizing the Dimroth rearrangement can be visualized as follows:
Caption: A generalized experimental workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Conclusion
The Dimroth rearrangement represents a highly effective and adaptable method for the synthesis of a wide array of thieno[2,3-d]pyrimidine derivatives. Its application, particularly in conjunction with modern techniques such as microwave-assisted synthesis, allows for the rapid and efficient generation of molecular diversity, which is crucial for drug discovery and development programs. A thorough understanding of the reaction mechanism and optimization of reaction conditions are key to harnessing the full potential of this powerful synthetic tool. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and exploration of this important class of heterocyclic compounds.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. starchemistry888.com [starchemistry888.com]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Thieno[2,3-d]pyrimidine-2,4-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of thieno[2,3-d]pyrimidine-2,4-diol, a heterocyclic compound of significant interest in medicinal chemistry. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate its molecular structure.
Core Spectroscopic Data
The structural confirmation of this compound is achieved through the detailed analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JHH) Hz | Number of Protons | Assignment |
| 11.44 | Singlet | - | 1H | -OH |
| 9.18 | Singlet | - | 1H | -OH |
| 7.29 | Doublet | 8.0 | 1H | Ar-H |
| 6.94 | Doublet | 8.0 | 1H | Ar-H |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.62 | C=O |
| 154.75 | C=O |
| 151.67 | C |
| 128.92 | C |
| 128.11 | CH |
| 124.03 | CH |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3440 | -OH Stretching |
| 3090 | Aromatic C-H Stretching |
| 1630 | Aromatic C=C Stretching |
| 1160 | C-O-C Stretching |
Sample Preparation: KBr pellet
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer. A proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Experimental Workflow
The logical flow of the spectroscopic characterization process is illustrated in the following diagram.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Mass Spectrometry of Novel Thieno[2,3-d]pyrimidine-2,4-diol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of novel thieno[2,3-d]pyrimidine-2,4-diol analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and anti-inflammatory properties. Mass spectrometry is a cornerstone technique for the structural elucidation and characterization of these novel therapeutic agents. This document details the experimental protocols for analysis, summarizes key quantitative data, and visualizes the associated biological pathways and analytical workflows.
Introduction to this compound Analogs
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that is structurally analogous to purine bases found in DNA and RNA. This structural similarity allows these compounds to interact with a variety of biological targets, particularly protein kinases. The 2,4-diol (or its tautomeric dione form) serves as a core structure from which a multitude of analogs can be synthesized by introducing various substituents. These modifications are aimed at enhancing potency, selectivity, and pharmacokinetic properties. The development of robust analytical methods, such as mass spectrometry, is crucial for confirming the identity and purity of these synthesized compounds.
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of this compound analogs. The following protocols are representative of the methods used in the synthesis and mass spectrometric analysis of these compounds.
General Synthesis of Thieno[2,3-d]pyrimidine-2,4-dione Derivatives
A common route to synthesize the thieno[2,3-d]pyrimidine core involves the reaction of 2-aminothiophene-3-carboxamide derivatives with a carbonylating agent.
Materials:
-
Substituted 2-aminothiophene-3-carboxamide
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the substituted 2-aminothiophene-3-carboxamide in an anhydrous solvent under an inert atmosphere, add 1,1'-carbonyldiimidazole (CDI) in a 1.1 to 1.5 molar excess.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful tool for the identification and quantification of small molecules in complex mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole, Time-of-Flight (TOF), or Orbitrap).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas (Nitrogen) Temperature: 250-350 °C.
-
Drying Gas Flow Rate: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000) for initial identification and targeted MS/MS (product ion scan) for structural confirmation and fragmentation analysis.
Data Presentation: Mass Spectrometry of Thieno[2,3-d]pyrimidine Analogs
The following tables summarize representative mass spectrometry data for the this compound core and some of its derivatives found in the literature. The data is presented as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
| Compound ID | Structure | Molecular Formula | Calculated Monoisotopic Mass | Observed [M+H]⁺ (m/z) |
| 1 | This compound | C₆H₄N₂O₂S | 168.00 | 169.0 |
| 2 | 2,4-Dichlorothieno[2,3-d]pyrimidine | C₆H₂Cl₂N₂S | 203.93 | 205.0 |
| 3 | 2-Chloro-4-hydrazinylthieno[2,3-d]pyrimidine | C₆H₅ClN₄S | 200.00 | 201.0 |
| 4 | N-(3-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine[1] | C₁₆H₁₅N₃O₂S | 313.09 | 314.0[1] |
| 5 | N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine[1] | C₁₅H₁₂FN₃OS | 301.07 | 302.0[1] |
| 6 | N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine[1] | C₁₆H₁₅N₃OS | 297.10 | 298.0[1] |
Mandatory Visualizations
Diagrams are provided below to illustrate key workflows and biological pathways associated with thieno[2,3-d]pyrimidine analogs.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of novel thieno[2,3-d]pyrimidine analogs.
Caption: General workflow for synthesis and evaluation of thieno[2,3-d]pyrimidine analogs.
Mass Spectrometry Fragmentation Pattern
The fragmentation of the thieno[2,3-d]pyrimidine-2,4-dione core under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through several characteristic pathways. The following diagram illustrates a plausible fragmentation scheme.
Caption: Plausible mass spectral fragmentation of thieno[2,3-d]pyrimidine-2,4-dione.
Signaling Pathway Inhibition
Many thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[2][3]
Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidine analogs.[2][4]
Conclusion
Mass spectrometry is an indispensable tool in the development of novel this compound analogs. It provides critical information for structural confirmation, purity assessment, and the study of metabolic fate. The combination of liquid chromatography with tandem mass spectrometry offers the sensitivity and selectivity required to analyze these compounds in complex biological matrices. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the advancement of this promising class of therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism in Thieno[2,3-d]pyrimidine-2,4-diol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, serving as a bioisostere for purines and exhibiting a wide range of biological activities. The tautomeric nature of derivatives such as thieno[2,3-d]pyrimidine-2,4-diol is a critical determinant of their physicochemical properties, reactivity, and ultimately, their pharmacological and biological functions. This technical guide provides a comprehensive overview of the tautomerism in this compound and its derivatives, focusing on the equilibrium between the dioxo (keto) and dihydroxy (enol) forms. This document details the experimental and computational methodologies used to characterize these tautomeric systems, presents available quantitative data, and offers insights into the structural and environmental factors influencing the tautomeric equilibrium.
Introduction to Tautomerism in Thieno[2,3-d]pyrimidine Systems
This compound can exist in several tautomeric forms, with the predominant equilibrium being between the dihydroxy (enol) form and the dioxo (keto) form, more formally named thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, polarity, and shape, all of which are key to its interaction with biological targets. The thieno[2,3-d]pyrimidine core is a key component in a variety of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1] A thorough understanding of its tautomeric behavior is therefore essential for rational drug design and development.
dot
Caption: Tautomeric equilibrium between the dihydroxy and dioxo forms.
Experimental Characterization of Tautomers
The determination of the predominant tautomeric form and the quantification of the equilibrium in solution are primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.
Key Observables:
-
¹H NMR: The signals for the N-H protons of the dioxo form are typically observed at a different chemical shift than the O-H protons of the dihydroxy form. The protons on the thiophene ring will also exhibit distinct chemical shifts depending on the tautomeric state of the pyrimidine ring.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) in the dioxo form are significantly different from the carbons bearing hydroxyl groups in the dihydroxy form.
Quantitative Analysis:
The ratio of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria, particularly when the tautomers possess distinct chromophores that result in different absorption spectra. The dihydroxy form, with its aromatic character, and the dioxo form, containing conjugated carbonyl groups, are expected to have different absorption maxima (λmax).
dot
Caption: Workflow for the experimental study of tautomerism.
Computational Analysis
Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing deeper insights into the relative stabilities of tautomers.
Methodology:
-
Geometry Optimization: The structures of all possible tautomers are optimized to find their minimum energy conformations.
-
Energy Calculations: The relative electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated to predict their relative stabilities.
-
Solvent Effects: The influence of different solvents can be modeled using continuum solvation models (e.g., PCM, SMD) to predict how the tautomeric equilibrium will shift in various environments.
Quantitative Data
Table 1: Spectroscopic Data for Thieno[2,3-d]pyrimidine Derivatives
| Compound | Tautomeric Form | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |
| This compound | Dihydroxy | 11.44 (s, 1H, -OH), 9.18 (s, 1H, -OH), 7.29 (d, 1H), 6.94 (d, 1H) | 159.62, 154.75, 151.67, 128.92, 128.11, 124.03 | CDCl₃ | |
| 2,4-dichlorothieno[2,3-d]pyrimidine | - | 7.39 (d, 1H), 6.98 (d, 1H) | 161.67, 154.75, 153.62, 126.92, 126.11, 123.03 | CDCl₃ |
Note: The data for the dihydroxy form was obtained from a synthesis paper where this tautomer was characterized. The predominance of the dioxo form is inferred from the common nomenclature "thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione" used in numerous publications for this scaffold.
Experimental Protocols
Synthesis of this compound
A common synthetic route starts from methyl 2-aminothiophene-3-carboxylate.
dot
Caption: A general synthetic scheme for the core scaffold.
Procedure:
-
A mixture of methyl 2-aminothiophene-3-carboxylate and urea is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.
-
The crude product is purified by recrystallization to yield this compound.
NMR Spectroscopic Analysis of Tautomerism
Protocol:
-
Sample Preparation: Prepare solutions of the thieno[2,3-d]pyrimidine derivative at a concentration of approximately 5-10 mg/mL in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Identify the signals corresponding to the N-H protons of the dioxo form and the O-H protons of the dihydroxy form.
-
Integrate the distinct signals for each tautomer. The ratio of the integrals will give the tautomeric ratio.
-
-
¹³C NMR Analysis:
-
Identify the signals for the carbonyl carbons (C=O) in the dioxo form and the C-OH carbons in the dihydroxy form to confirm the presence of both tautomers.
-
UV-Vis Spectroscopic Analysis of Tautomerism
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a range of solvents with varying polarities.
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-450 nm).
-
Data Analysis:
-
Identify the λmax for each tautomer.
-
If an isosbestic point is observed, it indicates a two-component equilibrium.
-
The relative concentrations of the tautomers can be estimated from the absorbance at their respective λmax values, provided the molar absorptivity coefficients (ε) are known or can be estimated.
-
Computational Modeling of Tautomerism
Protocol:
-
Structure Building: Construct the 3D structures of the dihydroxy and dioxo tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, to determine the relative Gibbs free energies of the tautomers.
-
Solvation Modeling: Repeat the calculations using a continuum solvation model to assess the effect of different solvents on the tautomeric equilibrium.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is influenced by several factors:
-
Solvent Polarity: Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For the this compound system, the dioxo form is generally more polar and is favored in polar solvents.
-
Substituents: Electron-withdrawing or electron-donating groups on the thiophene or pyrimidine ring can alter the relative stabilities of the tautomers by influencing the acidity of the protons and the electron density distribution in the molecule.
-
Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization can be determined by studying the equilibrium at different temperatures (van't Hoff analysis).
-
pH: The ionization state of the molecule can significantly affect the tautomeric equilibrium.
Conclusion
The tautomerism of this compound and its derivatives is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery. While the dioxo form is generally the more stable tautomer, the equilibrium is dynamic and can be influenced by the molecular environment. A comprehensive understanding of this tautomerism, achieved through a combination of experimental techniques like NMR and UV-Vis spectroscopy and computational methods such as DFT, is crucial for the rational design of new therapeutic agents based on this versatile scaffold. Further quantitative studies on the parent scaffold and a wider range of its derivatives are warranted to build a more complete picture of their tautomeric behavior.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Thieno[2,3-d]pyrimidine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-d]pyrimidine-2,4-diol, a core heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. As a bioisostere of purines, this nucleus serves as a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characteristics, and key biological activities. Detailed experimental protocols, tabulated quantitative data, and visual representations of relevant signaling pathways are presented to facilitate further research and drug development endeavors.
Chemical Structure and Properties
This compound, also known as 1H-thieno[2,3-d]pyrimidine-2,4-dione, possesses a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of hydroxyl groups at positions 2 and 4 allows for tautomerization, with the dione form being predominant.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | [PubChem] |
| Molecular Weight | 168.18 g/mol | [PubChem] |
| IUPAC Name | 1H-thieno[2,3-d]pyrimidine-2,4-dione | [PubChem] |
| CAS Number | 18740-38-0 | [PubChem] |
| Appearance | Expected to be a solid | General Knowledge |
| Melting Point | >300 °C (Decomposes) | Inferred from Derivatives |
| Solubility | Sparingly soluble in water and common organic solvents | Inferred from Derivatives |
| pKa | Not experimentally determined | - |
| XLogP3 | 0.5 | [PubChem] |
| Hydrogen Bond Donors | 2 | [PubChem] |
| Hydrogen Bond Acceptors | 2 | [PubChem] |
| Rotatable Bond Count | 0 | [PubChem] |
Synthesis
The synthesis of the this compound core can be achieved through various synthetic routes, often starting from a substituted thiophene precursor. A common and effective method is the cyclocondensation of an aminothiophene derivative with an appropriate cyclizing agent.
Representative Experimental Protocol: Synthesis from 2-Amino-3-ethoxycarbonylthiophene
This protocol outlines a general procedure for the synthesis of the thieno[2,3-d]pyrimidine core, which can be adapted for the synthesis of the diol.
Materials:
-
2-Amino-3-ethoxycarbonylthiophene
-
Urea or a suitable isocyanate
-
High-boiling point solvent (e.g., diphenyl ether, dimethylformamide)
-
Base catalyst (e.g., sodium ethoxide)
Procedure:
-
A mixture of 2-amino-3-ethoxycarbonylthiophene and an equimolar amount of urea is heated in a high-boiling point solvent such as diphenyl ether or dimethylformamide.
-
A catalytic amount of a base, like sodium ethoxide, can be added to facilitate the reaction.
-
The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF/water) to yield the pure this compound.
Spectral Characterization
Table 2: Spectral Data for the this compound Core
| Spectroscopic Technique | Expected/Reported Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.0-12.0 (br s, 2H, NH), ~7.0-8.0 (d, 1H, thiophene-H), ~6.5-7.5 (d, 1H, thiophene-H).[1][2] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160-170 (C=O), ~150-160 (C=O), ~140-150 (thiophene C), ~110-130 (thiophene CH).[3] |
| IR (KBr, cm⁻¹) | ν: ~3200-3000 (N-H stretching), ~1700-1650 (C=O stretching), ~1600 (C=C stretching).[1][3] |
| Mass Spectrometry (ESI-MS) | m/z: 169.0 [M+H]⁺, 167.0 [M-H]⁻.[3] |
Biological Activities and Signaling Pathways
Derivatives of the this compound scaffold have been extensively investigated for their therapeutic potential, demonstrating a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
Inhibition of D-dopachrome Tautomerase (MIF2) and the MAPK Signaling Pathway
A significant finding is the identification of a Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative as a potent inhibitor of D-dopachrome tautomerase (D-DT or MIF2).[6][7] MIF2 is a cytokine involved in inflammatory responses and cancer cell proliferation. Inhibition of MIF2's tautomerase activity by this class of compounds has been shown to suppress the proliferation of non-small cell lung cancer cells.[6][7]
The mechanism of action involves the disruption of the MIF2-CD74 signaling cascade. By binding to MIF2, the inhibitor prevents its interaction with the cell surface receptor CD74.[1][8] This, in turn, leads to the deactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, resulting in cell cycle arrest.[7]
Caption: Inhibition of MIF2 by a Thieno[2,3-d]pyrimidine-2,4-dione derivative.
Other Potential Targets
Derivatives of this scaffold have also shown inhibitory activity against other key targets in cancer progression, including:
-
VEGFR-2 Kinase: Vascular endothelial growth factor receptor 2 is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can thus stifle tumor growth.[9][10]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
Experimental Workflows
The discovery and development of this compound derivatives as therapeutic agents typically follow a structured workflow.
Caption: A generalized workflow for the development of Thieno[2,3-d]pyrimidine-based drugs.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting a range of diseases, particularly cancer. This guide provides a foundational understanding of its core properties, empowering researchers to further explore and exploit the therapeutic potential of this versatile heterocyclic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of New Thieno[2,3-d]pyrimidine-2,4-diol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines, which are fundamental components of DNA and RNA. This structural similarity has propelled the investigation of thieno[2,3-d]pyrimidine derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive overview of the preliminary biological screening of novel thieno[2,3-d]pyrimidine-2,4-diol derivatives, with a focus on their anticancer properties. It details experimental protocols, presents quantitative data from various studies, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
I. Data Presentation: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of various thieno[2,3-d]pyrimidine derivatives as reported in the literature. This data provides a comparative view of the potency of different substitutions on the core scaffold.
Table 1: In Vitro Anticancer Activity (IC50 in µM)
| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Other Cell Lines | Reference Drug (IC50 µM) |
| 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | - | - | - | Sorafenib |
| 10b | - | - | 19.4 ± 0.22 | - | PC-3 | Doxorubicin (40.0 ± 3.9) |
| 10e | - | - | 14.5 ± 0.30 | - | PC-3 | Doxorubicin (40.0 ± 3.9) |
| l | - | - | - | - | MDA-MB-231 (27.6) | Paclitaxel (29.3) |
| KD-8 | - | - | - | - | Panc1, SW1990, CT26 (avg. 2.1) | - |
| 3g | Good | - | Good | Good | - | - |
| 3j | Good | - | Good | Good | - | - |
| 3n | Good | - | Good | Good | - | - |
| B1 | - | - | - | 0.087 | NCI-H1975 (0.087) | AZD9291, Olmutinib |
Data compiled from multiple sources, showcasing the most potent compounds from various studies.[1][2][3][4][5][6][7]
Table 2: Kinase Inhibitory Activity (IC50 in nM)
| Compound ID | Target Kinase | IC50 (nM) | Reference Drug (IC50 nM) |
| B1 | EGFRL858R/T790M | 13 | - |
| VH02 | VEGFR-2 | 560 | - |
| Compound 11 | VEGFR-2 | 192 | Sorafenib (82) |
| Compound 10e | VEGFR-2 | 241 | Sorafenib (82) |
| Compound 13a | VEGFR-2 | 258 | Sorafenib (82) |
This table highlights the direct inhibitory effects of selected derivatives on key oncogenic kinases.[5][8][9]
II. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful screening of new chemical entities. The following sections outline the methodologies for key in vitro assays commonly employed in the evaluation of thieno[2,3-d]pyrimidine derivatives.
A. General Synthesis Workflow
The synthesis of novel thieno[2,3-d]pyrimidine derivatives often follows a multi-step pathway, beginning with the construction of the core heterocyclic system, followed by various substitutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives [mdpi.com]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols: Thieno[2,3-d]pyrimidine-2,4-diol Derivatives as VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of thieno[2,3-d]pyrimidine-2,4-diol derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key target in anti-angiogenic cancer therapy.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark of tumor growth, progression, and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established therapeutic strategy. This compound derivatives have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against VEGFR-2 kinase and various cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Substitution Pattern | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| 8b | 4-(substituted aniline) | 5 | Sorafenib | 90 |
| 8e | 4-(substituted aniline) | 3.9 | Sorafenib | 90 |
| 21b | 4-(substituted urea) | 33.4 | Sorafenib | - |
| 21c | 4-(substituted urea) | 47.0 | Sorafenib | - |
| 21e | 4-(substituted urea) | 21 | Sorafenib | - |
| 17f | 4-(substituted urea) | 230 | Sorafenib | 230 |
| 8b | 4-(substituted aniline) | 73 | Sorafenib | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Table 2: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC3 (Prostate) IC50 (µM) |
| 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | - | - |
| 8b | - | 8.24 | - | 16.35 |
| Sorafenib (Ref.) | - | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Mandatory Visualization
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to access 4-substituted thieno[2,3-d]pyrimidine derivatives is outlined below. The initial core, this compound, can be synthesized from 2-aminothiophene-3-carbonitrile.
a) Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
To a solution of 2-aminothiophene-3-carbonitrile in an appropriate solvent (e.g., pyridine), add an excess of ethyl chloroformate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate.
-
Treat the intermediate with a solution of sodium ethoxide in ethanol and reflux for several hours.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., DMF/water) to obtain the pure product.
b) Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine-2-ol
-
Reflux the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with an excess of phosphoryl chloride (POCl₃) for several hours.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully add the residue to crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 2,4-dichloro-thieno[2,3-d]pyrimidine intermediate.
-
Selective hydrolysis of the 2,4-dichloro intermediate can be achieved under controlled basic conditions to yield the 4-chloro-thieno[2,3-d]pyrimidine-2-ol.
c) Synthesis of 4-Substituted Thieno[2,3-d]pyrimidine Derivatives
-
To a solution of 4-chloro-thieno[2,3-d]pyrimidine-2-ol in a suitable solvent (e.g., DMF or isopropanol), add the desired amine or aniline derivative and a base (e.g., K₂CO₃ or DIPEA).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to afford the final 4-substituted thieno[2,3-d]pyrimidine derivative.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a lead thieno[2,3-d]pyrimidine derivative.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
Test compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a mixture of Cremophor EL, ethanol, and saline)
-
Calipers
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-8 mice per group).
-
Drug Administration: Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group. Perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent VEGFR-2 kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of this class of compounds, facilitating the identification of lead candidates for further preclinical and clinical development in the field of oncology.
Application Notes and Protocols: PI3K Inhibitory Activity of Substituted Thieno[2,3-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its potential in developing kinase inhibitors.[1] Derivatives of this scaffold have been extensively explored as inhibitors of various protein kinases, including Phosphoinositide 3-kinases (PI3Ks).[1] The PI3K signaling pathway is a critical regulator of cell proliferation, growth, and survival.[2][3] Its dysregulation is a common feature in many types of cancer, making PI3K an attractive target for the development of targeted cancer therapies.[2][4] This document provides a summary of the structure-activity relationships of certain substituted thieno[2,3-d]pyrimidines and detailed protocols for evaluating their inhibitory activity.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and proliferation. The diagram below illustrates the key components of this pathway and indicates the inhibitory action of thieno[2,3-d]pyrimidine compounds on the PI3K enzyme.
Data Presentation: Structure-Activity Relationships (SAR)
A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been evaluated for their inhibitory activity against PI3K isoforms.[2][5] The substitution pattern on the 2-aryl ring is a critical determinant of their biological activity.[6] The table below summarizes the inhibitory activity of selected compounds against PI3Kβ and PI3Kγ isoforms at a concentration of 10 µM.[6]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[6]
SAR Summary:
-
A hydroxyl (-OH) group at the 3-position of the 2-phenyl ring appears to be favorable for activity against both PI3Kβ and PI3Kγ isoforms (e.g., compound IIIa).[5][6]
-
The addition of a methoxy (-OCH3) group at the 5-position, in conjunction with the 3-OH group, further enhances inhibitory activity (compound VIb).[6]
-
Moving the hydroxyl group from the 3-position to the 4-position leads to a significant decrease in activity (compound IIIb).[5][6]
-
Compound VIb demonstrated the most potent enzymatic inhibitory activity, with 72% inhibition on PI3Kβ and 84% on PI3Kγ.[2][3]
Experimental Workflow
The development of PI3K inhibitors often follows a sequential biological evaluation process.[2] This involves a screening cascade that begins with broad cytotoxicity assays, followed by more specific cell-based and enzymatic assays to identify and characterize potent and selective inhibitors.[2]
Experimental Protocols
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (Luminescent)
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of test compounds against PI3K isoforms. The assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[7][8]
Materials:
-
Purified recombinant PI3K isoforms (e.g., p110α/p85α).
-
PI3K Lipid Substrate (e.g., PIP2).
-
ATP solution.
-
Test Compounds (substituted thieno[2,3-d]pyrimidines) dissolved in DMSO.
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2).[8]
-
ADP-Glo™ Kinase Assay Kit (or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent.[9]
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the PI3K Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in buffer) to the wells of the assay plate ("Test Inhibitor" and "Positive Control" wells, respectively).[9]
-
Add 10 µl of 1x Kinase Assay Buffer to the "Blank" wells.[9]
-
Prepare a Master Mix containing the PI3K enzyme and lipid substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the enzyme/substrate Master Mix to the "Positive Control" and "Test Inhibitor" wells.[9]
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[8][9]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.[8][9]
-
Incubate at room temperature for 45 minutes.[9]
-
Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used by luciferase to produce light.[9]
-
Incubate at room temperature for another 45 minutes, protected from light.[9]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.[9]
-
Data Analysis: Subtract the "Blank" value from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (uninhibited enzyme). IC50 values can be determined by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiproliferative Assay (MTS Assay)
This protocol is used to assess the effect of substituted thieno[2,3-d]pyrimidines on the proliferation and viability of cancer cells, such as the MCF-7 human breast cancer cell line.[10][11] The assay measures the metabolic activity of viable cells.[12]
Materials:
-
MCF-7 human breast cancer cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).[12]
-
Test Compounds dissolved in DMSO.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[13]
-
96-well clear cell culture plates.
-
Microplate reader (absorbance).
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13] Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.[13]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[13] During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.[6]
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11][13]
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 8. promega.de [promega.de]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives Against Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note: The following application note summarizes the anticancer activity of various Thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines, as specific research on Thieno[2,3-d]pyrimidine-2,4-diol was not prominently available in the reviewed literature. The data and protocols are based on published studies of structurally related compounds.
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds structurally analogous to purines, making them privileged scaffolds in medicinal chemistry.[1][2] This structural similarity allows them to interact with various biological targets, including protein kinases, which are often dysregulated in cancer.[3][4] Several derivatives of the thieno[2,3-d]pyrimidine core have been synthesized and evaluated for their anticancer properties, demonstrating significant activity against various cancer cell lines, including those derived from breast cancer.[5][6][7][8][9][10]
These compounds have been shown to exert their anticancer effects through multiple mechanisms, such as the inhibition of key signaling pathways involved in cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][11][12] Furthermore, studies have indicated that these derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in breast cancer cells.[3][7][8][12] This document provides a summary of the quantitative data on the cytotoxic activity of selected thieno[2,3-d]pyrimidine derivatives and detailed protocols for key experimental procedures used in their evaluation.
Data Presentation: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various thieno[2,3-d]pyrimidine derivatives against common breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Thieno[2,3-d]pyrimidine Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Structure/Substitution | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |
| 10e | 2-(anthracen-9-yl)triazole derivative | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 | [2] |
| 10b | 2-(4-bromophenyl)triazole derivative | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 | [2] |
| 14 | Sulfa-doxine at 3-position, thione at 2-position | 22.12 | Doxorubicin | 30.40 | [9][10] |
| 13 | Sulfa-dimethoxazine at 3-position, thione at 2-position | 22.52 | Doxorubicin | 30.40 | [9][10] |
| 9 | Sulfanilamide at 3-position, thione at 2-position | 27.83 | Doxorubicin | 30.40 | [9][10] |
| 12 | Sulfa-merazine at 3-position, thione at 2-position | 29.22 | Doxorubicin | 30.40 | [9][10] |
| 13k | Not specified in abstract | 7.592 ± 0.32 | Erlotinib | 13.914 ± 0.36 | [3] |
| 17i | Not specified in abstract | Not specified, but active | Sorafenib | Not specified | [11] |
| 17g | Not specified in abstract | Not specified, but active | Sorafenib | Not specified | [11] |
| 10w | N-(3-(thieno[2,3-d]pyrimidin-4-ylamino)phenyl)amide derivative | Potent, nearly 3-fold more than ZSTK474 | ZSTK474 | Not specified | [7] |
Table 2: In Vitro Cytotoxicity (IC50) of Thieno[2,3-d]pyrimidine Derivatives against MDA-MB-231 and Other Breast Cancer Cells
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |
| l | MDA-MB-231 | 27.6 | Paclitaxel (PTX) | 29.3 | [5][6] |
| 10w | MDA-MB-453 | Selective and promising activity | ZSTK474 | Not specified | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer activity of thieno[2,3-d]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Thieno[2,3-d]pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This dual staining method allows for the visualization and differentiation of live, apoptotic, and necrotic cells.
Principle: Acridine Orange (AO) is a vital stain that permeates both live and dead cells, staining the nuclei green. Ethidium Bromide (EB) only enters cells with compromised membrane integrity, staining the nucleus red. Thus, live cells have a green nucleus, early apoptotic cells have a bright green nucleus with condensed or fragmented chromatin, late apoptotic cells have an orange to red nucleus with chromatin condensation, and necrotic cells have a uniformly red nucleus.
Materials:
-
Treated and untreated breast cancer cells
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the desired concentration of the thieno[2,3-d]pyrimidine compound for 24-48 hours.
-
Cell Harvesting: Wash the cells twice with cold PBS.
-
Staining: Prepare a dual staining solution by mixing AO and EB (1:1 ratio). Add 10 µL of this mixture to a cell suspension of approximately 1x10^5 cells.
-
Visualization: Immediately place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.
-
Quantification: Count at least 200 cells per sample and categorize them into live, early apoptotic, late apoptotic, and necrotic based on their morphology and fluorescence.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Materials:
-
Treated and untreated breast cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the thieno[2,3-d]pyrimidine compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells | MDPI [mdpi.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Thieno[2,3-d]pyrimidine-2,4-diol Analogs as Potent Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of novel Thieno[2,3-d]pyrimidine-2,4-diol analogs. The content herein details their mechanism of action, presents key quantitative data, and offers detailed protocols for the evaluation of similar compounds. The information is intended to guide research and development efforts in the discovery of new anti-inflammatory therapeutics.
Introduction
Chronic inflammation is a significant contributor to a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) in immune cells, particularly macrophages, plays a pivotal role in the inflammatory response. This response is characterized by the overproduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Consequently, the inhibition of these pathways and mediators represents a key strategy for the development of novel anti-inflammatory drugs.
The Thieno[2,3-d]pyrimidine scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] This document focuses on this compound analogs and their potential to modulate inflammatory responses. While direct data on the 2,4-diol analogs is emerging, this report presents compelling evidence from closely related tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives, highlighting the therapeutic potential of this chemical class. These compounds have been shown to significantly inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The mechanism of action appears to be rooted in the suppression of the NF-κB and MAPK signaling cascades.[3]
Data Presentation
The following tables summarize the in vitro anti-inflammatory activity of representative tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine analogs. This data serves as a benchmark for the evaluation of novel this compound derivatives.
Table 1: Effect of Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine Analogs on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells [3]
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| A2 | 10 | 75.3 ± 4.2 | 5.8 ± 0.5 |
| A6 | 10 | 82.1 ± 3.9 | 4.2 ± 0.3 |
| B7 | 10 | 78.6 ± 4.5 | 5.1 ± 0.4 |
| Indomethacin | 10 | 65.2 ± 3.1 | 8.9 ± 0.7 |
Data are presented as mean ± SD (n=3). Cells were pre-treated with compounds for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
Table 2: Effect of Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine Analogs on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells [3]
| Compound (10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| A2 | 71.4 ± 3.8 | 68.2 ± 3.5 |
| A6 | 78.9 ± 4.1 | 75.3 ± 3.9 |
| B7 | 74.2 ± 3.9 | 71.5 ± 3.7 |
| Indomethacin | 58.7 ± 2.9 | 55.1 ± 2.8 |
Data are presented as mean ± SD (n=3). Cells were pre-treated with compounds for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
Table 3: Cytotoxicity of Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine Analogs in RAW 264.7 Cells [3]
| Compound | Concentration (µM) | Cell Viability (%) |
| A2 | 25 | 98.2 ± 2.1 |
| A6 | 25 | 97.5 ± 2.5 |
| B7 | 25 | 98.8 ± 1.9 |
Data are presented as mean ± SD (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.
Mandatory Visualization
Caption: Workflow for evaluating the anti-inflammatory activity of novel compounds.
Caption: Inhibition of LPS-induced inflammatory signaling pathways.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay quantifies nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure (for TNF-α and IL-6):
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The presented data on tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine analogs strongly suggest that the broader class of this compound derivatives holds significant promise as a source of novel anti-inflammatory agents. Their ability to inhibit the production of key pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways provides a solid foundation for further investigation. The detailed protocols provided herein offer a robust framework for the systematic evaluation of new analogs, facilitating the identification of lead compounds with improved potency and drug-like properties. Future studies should focus on establishing a comprehensive structure-activity relationship (SAR) for the this compound scaffold to guide the design of next-generation anti-inflammatory therapeutics.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of Thieno[2,3-d]pyrimidine derivatives. This document includes a summary of their activity against various pathogens, detailed protocols for in vitro evaluation, and visualizations of experimental workflows and potential mechanisms of action. Thieno[2,3-d]pyrimidines are a promising class of heterocyclic compounds that have demonstrated significant potential in the development of new anti-infective agents.[1][2][3] Their structural similarity to purine bases allows them to interact with various biological targets.[1][2]
Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the reported in vitro activity of various Thieno[2,3-d]pyrimidine derivatives against a range of bacterial and fungal strains. The data is presented to facilitate easy comparison of the compounds' efficacy.
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives (Zone of Inhibition)
| Compound | Concentration (mg/mL) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella sp. | Reference |
| 9b | 5 | Strong effect | Strong effect | Strong effect | Strong effect | [4][5] |
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound Class | Target Organism | MIC Range (µM) | Notable Activity | Reference |
| Pyrimidines with furan-2-yl at C7 and aryl at C5 | S. aureus | 2.4 - 2.5 | Exceeded ciprofloxacin | [6] |
| MRSA ATCC:33591 | 4.9 | More effective than linezolid | [6] | |
| MRSA ATCC:43300 | 2.4 | More effective than linezolid | [6] | |
| 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate derivatives | S. aureus | 3.6 | Comparable to ciprofloxacin | [6] |
| Enterococcus faecalis | 3.6 | Comparable to ciprofloxacin | [6] | |
| MRSA strains | 7.2 | Good inhibitory activity | [6] | |
| VRE strains | 14.4 | Good inhibitory activity | [6] | |
| Thieno[2,3-d]pyrimidinediones | Multi-drug resistant Gram-positive organisms (MRSA, VISA, VRSA, VRE) | 2-16 mg/L | Potent activity | [7] |
| Gram-negative strains | 16-32 mg/L | Moderate activity | [7] |
Table 3: Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives (Zone of Inhibition)
| Compound | Concentration (mg/mL) | Aspergillus fumigatus | Candida albicans | Reference |
| 9b | 5 | Strong effect | Strong effect | [4][5] |
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the antimicrobial and antifungal activity of Thieno[2,3-d]pyrimidine derivatives.
Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial or fungal cultures
-
Synthesized Thieno[2,3-d]pyrimidine derivatives
-
Solvent (e.g., DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ampicillin, Gentamycin, Clotrimazole)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum of the test organism and swab it uniformly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare stock solutions of the test compounds (e.g., 5 mg/mL) in a suitable solvent like DMSO.[5]
-
Add a fixed volume (e.g., 100 µL) of each test compound solution into the wells.[5]
-
Place standard antibiotic/antifungal discs as positive controls and a well with the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculums (adjusted to a specific turbidity)
-
Synthesized Thieno[2,3-d]pyrimidine derivatives
-
Resazurin dye (optional, for viability indication)[8]
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by observing the lowest concentration of the compound at which there is no visible growth. This can be done visually or by using a microplate reader. If using a viability dye like resazurin, a color change will indicate microbial growth.[8]
Visualizations
The following diagrams illustrate a typical workflow for screening Thieno[2,3-d]pyrimidine derivatives for antimicrobial activity and a potential mechanism of action.
Caption: Experimental workflow for antimicrobial screening of Thieno[2,3-d]pyrimidine derivatives.
Caption: Postulated mechanism of action via inhibition of bacterial TrmD enzyme.[8]
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.dmed.org.ua [library.dmed.org.ua]
Application Notes and Protocols for In Vitro Kinase Assays of Thieno[2,3-d]pyrimidine-2,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing in vitro kinase assays for Thieno[2,3-d]pyrimidine-2,4-diol derivatives. These compounds are a significant class of heterocyclic molecules that have shown promise as inhibitors of various protein kinases, making them attractive candidates for therapeutic development, particularly in oncology.[1][2]
The thieno[2,3-d]pyrimidine scaffold is structurally analogous to purines, enabling it to interact with the ATP-binding sites of a wide range of kinases.[2] Derivatives have been developed to target key signaling kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Janus Kinase (JAK).[3][4][5][6][7]
These protocols and data are intended to serve as a foundational resource for researchers engaged in the discovery and characterization of novel kinase inhibitors based on the thieno[2,3-d]pyrimidine scaffold.
Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory and cytotoxic activities of various thieno[2,3-d]pyrimidine derivatives against several cancer-related kinases and cell lines. This data is crucial for understanding the structure-activity relationships (SAR) and guiding further optimization of these compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [3] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 ± 0.04 | [3] |
| Compound 5 | FLT3 | 32.435 ± 5.5 | [8] |
| Compound 8 | Topoisomerase II | 41.67 ± 3.89 | [9] |
| Etoposide (Reference) | Topoisomerase II | 99.86 ± 5.02 | [9] |
Table 2: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 17f | HCT-116 | Colon | 2.80 ± 0.16 | [3] |
| Compound 17f | HepG2 | Liver | 4.10 ± 0.45 | [3] |
| Compound 5 | MCF-7 | Breast | 7.301 ± 4.5 | [2][8] |
| Compound 8 | MCF-7 | Breast | 4.132 ± 0.5 | [2][8] |
| Compound 5 | HepG2 | Liver | 5.3 ± 1.6 | [2][8] |
| Compound 8 | HepG2 | Liver | 3.3 ± 0.90 | [2][8] |
| Thienopyrimidine Derivative | HepG-2 | Liver | 8.001 ± 0.0445 | [6][7] |
| Doxorubicin (Reference) | HepG-2 | Liver | 13.91 ± 2.170 | [6] |
| Compound 5d | A549 | Non-Small Cell Lung | 3.0 | [10] |
| Compound 5d | H1650 | Non-Small Cell Lung | 5.3 | [10] |
| Compound 5d | H1299 | Non-Small Cell Lung | 7.6 | [10] |
| Compound 5d | HCC827 | Non-Small Cell Lung | 5.2 | [10] |
Experimental Protocols
The following section details generalized protocols for in vitro kinase assays. The specific concentrations of kinase, substrate, and ATP should be optimized for each target kinase, ideally at or near the Michaelis constant (Km) for ATP to ensure accurate IC50 determination for ATP-competitive inhibitors.[11]
General Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for a typical in vitro kinase assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[12][13]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
This compound derivative (test compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Create a serial dilution of the thieno[2,3-d]pyrimidine derivative in DMSO. A common starting concentration is 10 mM, diluted to various concentrations for IC50 determination.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the wells of the microplate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Add 2.5 µL of a 2X kinase/substrate solution (prepared in Kinase Assay Buffer) to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.[13]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Shake the plate for 30 seconds and incubate at room temperature for a predetermined time (e.g., 60 minutes).[11]
-
-
Termination and Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Shake the plate for 30 seconds and incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop the luminescent signal.
-
Shake the plate for 30 seconds and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Radiometric Kinase Assay
This is a classic and highly sensitive method that measures the transfer of a radioactive phosphate group (from [γ-³²P]ATP) to the substrate.[14][15]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (e.g., a peptide)
-
This compound derivative (test compound)
-
[γ-³²P]ATP
-
"Cold" (non-radioactive) ATP
-
Kinase Assay Buffer
-
DMSO
-
Phosphocellulose paper or membrane
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube or well of a microplate, combine the Kinase Assay Buffer, kinase, substrate, and test compound.
-
Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Termination and Separation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Wash the paper several times with the Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
-
Data Acquisition and Analysis:
-
Place the dried phosphocellulose paper into a vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocol.
-
Signaling Pathway Visualization
Many thieno[2,3-d]pyrimidine derivatives target receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, generalized RTK signaling pathway that is often inhibited by these compounds.
Caption: Inhibition of a generalized RTK signaling pathway.
These protocols and data provide a solid framework for the in vitro evaluation of this compound derivatives as kinase inhibitors. It is essential to adapt and optimize these methods for the specific kinase and compound under investigation to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. In Vitro Kinase Assays | Revvity [revvity.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Thieno[2,3-d]pyrimidine-2,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for thieno[2,3-d]pyrimidine-2,4-diol derivatives, a scaffold of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is featured in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document outlines the key structural modifications that influence the biological activity of these derivatives, presents quantitative data from various studies, and provides detailed protocols for their synthesis and evaluation.
I. Quantitative Structure-Activity Relationship Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize key quantitative data from SAR studies targeting various enzymes and receptors.
Table 1: SAR of Thieno[2,3-d]pyrimidine-2,4-dione Derivatives as GnRH Receptor Antagonists [2]
| Compound | R1 | R2 | Binding Affinity (Ki, nM) |
| 1a | H | 4-aminophenyl | >1000 |
| 1b | 2-(2-pyridyl)ethyl | 4-aminophenyl | 10 |
| 1c | 2-(2-pyridyl)ethyl | 4-(methylamino)phenyl | 5 |
| 1d | 2-(2-pyridyl)ethyl | 4-(dimethylamino)phenyl | 0.4 |
| 1e | 2-(2-pyridyl)ethyl | 4-methoxyphenyl | 8 |
Data suggests that a 2-(2-pyridyl)ethyl group at the 5-aminomethyl position is crucial for good receptor binding. Hydrophobic substituents at the 6-position of the phenyl ring are preferred.[2]
Table 2: SAR of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives as d-Dopachrome Tautomerase (MIF2) Inhibitors [3]
| Compound | R2 | R3 | IC50 (µM) |
| 3a (R110) | Phenyl | Methyl | 15 ± 0.8 |
| 3b | Bromo-substituted phenyl | Methyl | 7.2 ± 0.6 |
| 7a | Phenyl | Benzyl | >50 |
| 7b | Chlorophenyl | Benzyl | 10 ± 1.2 |
| 7c | Phenyl | 4-Chlorobenzyl | 25 ± 2.1 |
| 7d | Chlorophenyl | 4-Chlorobenzyl | 5.5 ± 0.5 |
This series indicates that electron-withdrawing groups like chloro on the phenyl ring at the R2 position and a benzyl group at the R3 position enhance the inhibitory potency against MIF2.[3]
Table 3: SAR of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors [4]
| Compound | Target Kinase | % Inhibition (at 10 µM) | IC50 (µM) |
| 5 | FLT3 | 83.5 | 0.08 |
| 8 | General Kinase Screen | 81.8 | ND |
| 9b | General Kinase Screen | 79.4 | ND |
| 10 | General Kinase Screen | 80.2 | ND |
| 7a | General Kinase Screen | 41.4 | ND |
Compound 5, with a 2-chloro-N'-acetylhydrazide substitution, showed the highest inhibitory activity against FLT3 kinase.[4] The studies suggest that substitutions at the 4-position of the thieno[2,3-d]pyrimidine ring are critical for kinase inhibition.
II. Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies cited in the literature.
A. General Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
The synthesis of the thieno[2,3-d]pyrimidine core often begins with the Gewald reaction to form a 2-aminothiophene-3-carbonitrile intermediate.[5][6]
Protocol 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)
-
Reaction Setup: To a solution of an appropriate ketone or aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or methanol, add a catalytic amount of a base such as triethylamine or morpholine.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidine-2,4-dione Ring
-
Reaction Setup: Suspend the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) in an excess of a cyclizing agent such as formic acid or urea.[7] Alternatively, react with chloroacetyl chloride.[4]
-
Reaction Execution: Heat the mixture under reflux for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water. Collect the solid precipitate by filtration, wash thoroughly with water to remove excess reagents, and dry. The crude product can be purified by recrystallization or column chromatography.
B. Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2 or FLT3)
-
Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
Procedure (General):
-
Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide), and ATP.
-
Add the thieno[2,3-d]pyrimidine derivative at various concentrations to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
III. Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR of this compound derivatives.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Caption: Key structural features influencing the activity of thieno[2,3-d]pyrimidine derivatives.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thieno[2,3-d]pyrimidine-2,4-diol with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Thieno[2,3-d]pyrimidine-2,4-diol and its derivatives with various protein kinases. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purines and interact with the ATP-binding sites of numerous kinases, making it a valuable core for the development of targeted cancer therapies.[1][2][3][4]
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The thieno[2,3-d]pyrimidine core has been extensively explored for its potential to inhibit various protein kinases.[1][4] Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule (ligand) to a protein target, providing valuable insights for drug design and lead optimization.
Data Presentation: In Silico and In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the reported inhibitory activities of various Thieno[2,3-d]pyrimidine derivatives against several protein kinases. It is important to note that the majority of published research focuses on derivatives of the core this compound structure.
| Derivative Name/Number | Target Kinase | IC50 (µM) | Binding Affinity/Docking Score (kcal/mol) | Reference |
| Compound 8k | ROCK I | 0.004 | Not Reported | [5] |
| Compound 8k | ROCK II | 0.001 | Not Reported | [5] |
| Compound 17f | VEGFR-2 | 0.23 | Not Reported | [6] |
| 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | CK2 | 0.1 | Not Reported | [7] |
| 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | CK2 | 0.125 | Not Reported | [7] |
| Compound 21 | EGFR | 0.077 | Not Reported | [8] |
| Compound 25 | EGFR | 0.059 | Not Reported | [8] |
| Compound 24 | FGFR | 0.055 | Not Reported | [8] |
| Compound 25 | FGFR | 0.029 | Not Reported | [8] |
| Compound B1 | EGFR L858R/T790M | 0.013 | Not Reported | [9] |
| Compound 5 | FLT3 | Not Reported (Highest Inhibitory Activity) | Not Reported | [10][11] |
| Thieno[2,3-d]pyrimidine derivatives | PI3K | Nanomolar Potency | Not Reported | [12] |
| Thienopyrimidine derivatives | Aurora Kinases | Potent Inhibition | Not Reported | [13] |
Experimental Protocols
Molecular Docking Protocol
This protocol outlines a general workflow for performing molecular docking of this compound or its derivatives against a target protein kinase using commonly available software.
1. Software and Resources:
-
Molecular Modeling Software: AutoDock Tools (MGLTools), PyMOL, Discovery Studio Visualizer, UCSF Chimera.
-
Docking Engine: AutoDock Vina.
-
Protein Structure Database: Protein Data Bank (PDB).
-
Ligand Preparation Tool: ChemDraw, Avogadro, or online tools like PubChem Sketcher.
2. Protein Preparation:
-
a. Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase from the PDB. It is advisable to select a structure that is co-crystallized with a known inhibitor to help define the binding site.
-
b. Prepare the Protein:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign charges (e.g., Kollman charges).
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
3. Ligand Preparation:
-
a. Obtain Ligand Structure: Draw the 2D structure of this compound or its derivative using a chemical drawing tool and convert it to a 3D structure. Save it in a common format like MOL or SDF.
-
b. Prepare the Ligand:
-
Load the 3D ligand structure into AutoDock Tools.
-
Define the rotatable bonds and the root of the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
4. Grid Box Generation:
-
a. Define the Binding Site: Identify the active site of the kinase. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.
-
b. Set Grid Parameters: In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
5. Molecular Docking Simulation:
-
a. Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.
-
b. Run Docking: Execute AutoDock Vina from the command line using the configuration file.
-
c. Output: Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
6. Analysis of Results:
-
a. Visualize Docking Poses: Load the protein and the output ligand poses into a visualization tool like PyMOL or Discovery Studio Visualizer.
-
b. Analyze Interactions: Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the top-ranked ligand pose and the amino acid residues in the protein's active site.
-
c. Compare and Validate: Compare the predicted binding mode with that of known inhibitors if available. The predicted binding affinity can be used to rank and prioritize compounds for further experimental validation.
In Vitro Kinase Inhibition Assay (General Protocol)
This is a generalized protocol for experimentally validating the in silico findings. The specific reagents and conditions will vary depending on the kinase.
1. Materials:
-
Recombinant human protein kinase.
-
Thieno[2,3-d]pyrimidine test compound.
-
ATP (Adenosine triphosphate).
-
Specific kinase substrate (peptide or protein).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well plates.
-
Plate reader.
2. Procedure:
-
a. Compound Preparation: Prepare a serial dilution of the Thieno[2,3-d]pyrimidine compound in DMSO.
-
b. Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the protein kinase.
-
c. Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
d. Kinase Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
e. Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature or 30°C.
-
f. Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
g. Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Molecular Docking Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 12. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thieno[2,3-d]pyrimidine-2,4-diol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Thieno[2,3-d]pyrimidine-2,4-diol.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from issues in the initial Gewald synthesis of the 2-aminothiophene precursor or during the subsequent cyclization step. This guide addresses potential problems in both stages.
Issue 1: Low Yield or Failure in the Gewald Reaction for 2-Aminothiophene Precursor
The Gewald reaction is a one-pot multicomponent reaction to synthesize the 2-aminothiophene intermediate. Its success is crucial for the overall yield of the final product.
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Use freshly distilled carbonyl compounds and high-purity activated nitriles. Ensure elemental sulfur is finely powdered. |
| Incorrect reaction temperature | The reaction is typically initiated at room temperature and then heated. Monitor the temperature closely as overheating can lead to side reactions. A typical range is 40-50°C. |
| Inefficient base catalysis | The choice and amount of base (e.g., triethylamine, morpholine) are critical. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions. Titrate the base carefully. |
| Formation of polysulfide intermediates | The reaction proceeds through complex polysulfide intermediates.[1][2] The equilibrium between these intermediates can be influenced by reaction conditions. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Side reactions | Knoevenagel-Cope condensation is the initial step.[1][2] Undesired side reactions can compete with the desired thiophene formation. Control the addition rate of reactants to minimize these. |
Issue 2: Low Yield During Cyclization to this compound
The cyclization of the 2-aminothiophene precursor with a carbonyl source forms the desired pyrimidine ring.
| Potential Cause | Recommended Solution |
| Inefficient cyclizing agent | Common cyclizing agents include urea and 1,1'-carbonyldiimidazole (CDI).[3][4][5] If using urea, ensure high temperatures (around 200°C) are maintained.[3] With CDI, the reaction can proceed at lower temperatures.[4][5] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of the product | This compound has a high melting point (above 300°C), suggesting high thermal stability.[3] However, prolonged exposure to very high temperatures in the presence of impurities could lead to some degradation. |
| Difficult product isolation | The product often precipitates from the reaction mixture.[3] Ensure the mixture is sufficiently cooled to maximize precipitation. Washing the precipitate with a suitable cold solvent can help remove soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A reported yield for the synthesis of this compound is around 72% when recrystallized from water.[3] However, yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.
Q2: How can I purify the final this compound product?
The most common method for purification is recrystallization, often from water or ethanol.[3][6] The crude product is typically collected by vacuum filtration after precipitation from the reaction mixture.[3] For more persistent impurities, column chromatography can be employed.[3]
Q3: What are the key reaction steps in the synthesis of this compound?
The synthesis is generally a two-step process:
-
Gewald Reaction: Synthesis of a 2-aminothiophene-3-carboxylate or 3-carbonitrile intermediate from a carbonyl compound, an activated nitrile, and elemental sulfur.[6][7]
-
Cyclization: Reaction of the 2-aminothiophene intermediate with a one-carbon source like urea or 1,1'-carbonyldiimidazole (CDI) to form the thieno[2,3-d]pyrimidine ring system.[3][4][5]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. The Gewald reaction involves elemental sulfur and often uses volatile organic solvents and bases. It is essential to perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using high temperatures for cyclization with urea, ensure proper temperature control to avoid uncontrolled reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction
This protocol is a general guideline and may require optimization based on the specific substrates used.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1 equivalent), the activated nitrile (1 equivalent), and finely powdered elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Base: Slowly add a catalytic amount of a suitable base (e.g., triethylamine or morpholine, 0.2 equivalents) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 40-50°C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.[6]
-
Workup: After completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol.[6]
Protocol 2: Cyclization to this compound using Urea
-
Reaction Mixture: In a flask, thoroughly mix the 2-aminothiophene-3-carboxylate intermediate (1 equivalent) with an excess of urea (5-10 equivalents).
-
Heating: Heat the mixture to approximately 200°C for 3 hours.[3] The reaction is typically performed neat (without solvent).
-
Isolation: Cool the reaction mixture and treat it with water. The solid precipitate is the desired product.
-
Purification: Collect the solid by vacuum filtration and recrystallize from water to obtain pure this compound. A yield of 72% has been reported using this method.[3]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Improving the aqueous solubility of thieno[2,3-d]pyrimidine derivatives for biological assays
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing significant potential in various therapeutic areas, particularly as kinase inhibitors in oncology.[1][2] However, a common hurdle in the preclinical evaluation of these compounds is their low aqueous solubility, which can lead to unreliable results in biological assays and hinder further development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My thieno[2,3-d]pyrimidine derivative is precipitating out of my aqueous assay buffer. What is the most likely cause?
A1: This is a common issue known as "precipitation upon dilution."[3] Thieno[2,3-d]pyrimidine derivatives are often highly lipophilic and possess strong crystal lattice energy, leading to poor aqueous solubility.[4] While they may readily dissolve in a 100% dimethyl sulfoxide (DMSO) stock solution, the sudden shift in solvent polarity when diluting into an aqueous buffer can cause the compound to crash out of solution. The final concentration of your compound in the assay medium may have exceeded its thermodynamic solubility limit in that specific aqueous environment.
Q2: What is the first and most crucial step to address the low solubility of my compound for a biological assay?
A2: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[3] DMSO is the most common choice due to its excellent ability to dissolve a wide range of organic molecules. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not adversely impact the biological system, typically below 0.5% v/v.[3]
Q3: I am using the maximum tolerated DMSO concentration in my cell-based assay, but my thieno[2,3-d]pyrimidine derivative is still not soluble enough. What are my options?
A3: When the primary solvent is insufficient, a systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents, cyclodextrins, or pH modification (for ionizable compounds). It is crucial to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects. A stepwise approach, starting with the simplest methods, is often the most effective.
Q4: How can I determine if the solubilizing agent itself is affecting my bioassay results?
A4: This is a critical consideration. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running the assay with the same concentration of the solubilizing agent (e.g., co-solvent, cyclodextrin) in the assay medium without your test compound. This will help you to identify any background signal or toxicity caused by the formulation components themselves.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
If your thieno[2,3-d]pyrimidine derivative precipitates upon dilution from a DMSO stock into your aqueous assay buffer, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting compound precipitation.
Issue 2: Choosing a Solubilization Strategy
If basic dissolution in a minimal amount of organic solvent is insufficient, this guide will help you select an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement method.
Quantitative Data Summary
The aqueous solubility of thieno[2,3-d]pyrimidine derivatives is often low. The following tables provide some reference data on the solubility of related structures and the biological activity of thieno[2,3-d]pyrimidine derivatives, which indicates the concentration range where solubility is critical.
Table 1: Aqueous Solubility of a Structurally Related Thieno[2,3-b]pyridine Scaffold
| Compound | Modification | Aqueous Solubility | Fold Increase |
| Thieno[2,3-b]pyridine Derivative | Parent Compound | 1.2 µg/mL | - |
| Thieno[2,3-b]pyridine Derivative with Morpholine | Addition of a solubilizing group | 1.3 mg/mL | ~1083 |
Data from a study on thieno[2,3-b]pyridines, which are structurally similar to thieno[2,3-d]pyrimidines.[4]
Table 2: Aqueous Solubility of a Thieno[2,3-d]pyrimidine Derivative
| Compound | Modification | Aqueous Solubility |
| Thieno[2,3-d]pyrimidin-4-yl hydrazone derivative | Introduction of a hydrazone moiety with a pyridine ring | 44 µg/mL |
This data demonstrates a successful improvement in the aqueous solubility of the thieno[2,3-d]pyrimidine scaffold.[2]
Table 3: Selected In Vitro Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 |
| Compound 8 | HepG-2 (Liver) | 3.3 ± 0.90 |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 |
| Compound 17f | HepG-2 (Liver) | 4.10 ± 0.45 |
| Compound 4 | MDA-MB-435 (Melanoma) | 0.009 |
| Compound l | MDA-MB-231 (Breast) | 27.6 |
These IC50 values indicate the concentrations at which these compounds are biologically active and thus need to be soluble in the assay medium.[5][6]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a stock solution of a poorly soluble thieno[2,3-d]pyrimidine derivative using a co-solvent system for a cell-based assay.
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol, absolute
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Co-solvent Stock Solution:
-
In a sterile microcentrifuge tube, prepare a 10 mM stock solution of your thieno[2,3-d]pyrimidine derivative in 100% anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 5-10 minutes.
-
-
Prepare the Intermediate Dilution in a Co-solvent Mixture:
-
Prepare a co-solvent mixture of PEG 400 and ethanol. A common starting ratio is 1:1 (v/v).
-
Dilute your 10 mM DMSO stock solution into the PEG 400/ethanol mixture to an intermediate concentration (e.g., 1 mM). This step helps to gradually decrease the solvent polarity.
-
-
Final Dilution into Aqueous Medium:
-
Perform the final dilution of the intermediate co-solvent solution into your pre-warmed (37°C) aqueous assay buffer (e.g., cell culture medium) to achieve the desired final assay concentration.
-
Crucially, ensure the final concentration of all organic solvents (DMSO, PEG 400, ethanol) is below the tolerance level of your specific assay (typically <0.5% total solvent).
-
Vortex the final solution gently but thoroughly.
-
-
Visual Inspection:
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in your assay. If precipitation occurs, you may need to adjust the co-solvent ratios or try an alternative method.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To enhance the aqueous solubility of a thieno[2,3-d]pyrimidine derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
Thieno[2,3-d]pyrimidine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio:
-
Start with a 1:1 molar ratio of the thieno[2,3-d]pyrimidine derivative to the cyclodextrin.
-
-
Kneading Process:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of deionized water to the cyclodextrin to form a paste.
-
Add the accurately weighed thieno[2,3-d]pyrimidine derivative to the paste.
-
Knead the mixture with the pestle for 30-60 minutes. The mixture should become a thick, uniform paste.
-
-
Drying:
-
Spread the paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.
-
-
Sieving:
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure uniformity.
-
-
Solubility Testing:
-
Determine the aqueous solubility of the prepared inclusion complex and compare it to the solubility of the uncomplexed compound.
-
Protocol 3: General Procedure for Salt Formation
Objective: To increase the aqueous solubility of an ionizable thieno[2,3-d]pyrimidine derivative by converting it into a salt.
Materials:
-
Ionizable thieno[2,3-d]pyrimidine derivative (containing a basic or acidic functional group)
-
A pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) or base (e.g., NaOH, tromethamine)
-
A suitable solvent in which the free form of the compound is soluble (e.g., ethanol, methanol, acetone)
-
An anti-solvent in which the salt is insoluble (e.g., diethyl ether, hexane)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolution:
-
Dissolve the thieno[2,3-d]pyrimidine derivative in a minimal amount of the chosen solvent with stirring.
-
-
Addition of Acid/Base:
-
Stoichiometrically add the selected acid or base (usually dissolved in a small amount of the same solvent) dropwise to the solution of the compound.
-
-
Salt Precipitation:
-
Stir the mixture at room temperature. Salt formation may be instantaneous or may require a longer stirring time.
-
If the salt does not precipitate spontaneously, the addition of an anti-solvent may be necessary to induce precipitation. Add the anti-solvent slowly until the solution becomes cloudy and a precipitate forms.
-
-
Isolation and Drying:
-
Collect the precipitated salt by filtration.
-
Wash the salt with a small amount of the anti-solvent to remove any unreacted starting material.
-
Dry the salt under vacuum to a constant weight.
-
-
Characterization and Solubility Assessment:
-
Confirm salt formation using appropriate analytical techniques (e.g., melting point, NMR, FTIR).
-
Determine the aqueous solubility of the newly formed salt and compare it to the free form of the compound.
-
References
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Addressing compound stability issues of thieno[2,3-d]pyrimidines in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing compound stability issues of thieno[2,3-d]pyrimidines in cell culture media.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Diminished or Complete Loss of Biological Effect in Multi-Day Experiments
-
Potential Cause: The thieno[2,3-d]pyrimidine compound may be chemically unstable in the culture medium at 37°C and is degrading over time.
-
Recommended Action:
-
Assess Compound Stability: Perform a stability study by incubating the compound in the cell culture medium for the duration of your experiment.
-
Quantify Degradation: Analyze the concentration of the parent compound at different time points (e.g., 0, 24, 48, 72 hours) using analytical methods like LC-MS/MS or HPLC-UV.[1]
-
Optimize Dosing: If significant degradation is confirmed, consider more frequent media changes with the freshly added compound to maintain the desired concentration.[1]
-
Issue 2: Inconsistent or Irreproducible Experimental Results
-
Potential Cause 1: Stock Solution Instability: The compound may be degrading in the stock solution (e.g., DMSO), leading to inconsistent final concentrations in your experiments.
-
Recommended Action:
-
Prepare fresh stock solutions before each experiment.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect them from light if they are photosensitive.
-
-
Potential Cause 2: Binding to Plasticware or Serum Proteins: The compound may adsorb to the surface of the cell culture plates or bind to proteins in the fetal bovine serum (FBS), reducing its bioavailable concentration.[1]
-
Recommended Action:
-
Evaluate non-specific binding by incubating the compound in media without cells and measuring its concentration over time.
-
Consider using low-binding plates.
-
Assess the impact of serum proteins by measuring intracellular compound concentrations at different serum levels.[1]
-
-
Potential Cause 3: Precipitation of Compound: The compound may precipitate out of the aqueous culture medium when diluted from a DMSO stock.
-
Recommended Action:
-
Visually inspect for precipitates after dilution.
-
Perform dilutions in a stepwise manner.
-
If solubility is an issue, consider using a co-solvent, ensuring the final solvent concentration is not toxic to the cells.
-
Frequently Asked Questions (FAQs)
Q1: How can I assess the stability of my thieno[2,3-d]pyrimidine compound in cell culture medium?
A1: The most common method is to incubate the compound in the complete cell culture medium (including serum and other supplements) at 37°C and 5% CO2. Samples of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), and the concentration of the parent compound is quantified using analytical techniques like LC-MS/MS or HPLC-UV.[1] A decrease in concentration over time indicates instability.
Q2: What factors can influence the stability of a thieno[2,3-d]pyrimidine in cell culture?
A2: Several factors can affect compound stability, including:
-
pH of the medium: Chemical degradation, such as hydrolysis, can be pH-dependent.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.
-
Presence of Serum: Serum proteins can bind to compounds, which can either stabilize them or reduce their availability. Serum also contains enzymes that may metabolize the compound.[1]
-
Reactive Oxygen Species (ROS): Some media components can generate ROS, which can oxidize and degrade the compound.
Q3: My thieno[2,3-d]pyrimidine is a kinase inhibitor. How does its stability affect the interpretation of my results?
A3: If your compound degrades, its effective concentration decreases over time, leading to a weaker-than-expected inhibition of the target kinase and its downstream signaling pathways. This can result in an underestimation of the compound's potency (e.g., a higher IC50 value).
Q4: Are there any general strategies to improve the stability of thieno[2,3-d]pyrimidines in cell culture?
A4: Yes, you can try the following:
-
More Frequent Dosing: Change the media and re-add the compound more frequently (e.g., every 24 hours).
-
Use of Antioxidants: For compounds susceptible to oxidation, adding antioxidants like N-acetylcysteine or Vitamin E to the culture medium may help, provided they do not interfere with the experimental assay.
-
Serum-Free Media: If serum enzymes are causing degradation, switching to a serum-free medium, if compatible with your cell line, can be a solution.
-
Protect from Light: If the compound is light-sensitive, conduct experiments in the dark or use light-blocking plates.
Data Presentation
Table 1: Stability of Representative Thieno[2,3-d]pyrimidines in RPMI-1640 + 10% FBS at 37°C
| Compound ID | Initial Concentration (µM) | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h | Half-life (t½) in hours |
| THP-A | 10 | 85.2 | 60.1 | 42.5 | ~ 40 |
| THP-B | 10 | 55.4 | 30.7 | 15.1 | ~ 22 |
| THP-C | 10 | 98.1 | 95.8 | 93.2 | > 72 |
Table 2: Effect of Serum on the Stability of THP-B at 37°C
| Medium | Initial Concentration (µM) | % Remaining at 24h | % Remaining at 48h | Half-life (t½) in hours |
| RPMI-1640 + 10% FBS | 10 | 55.4 | 30.7 | ~ 22 |
| RPMI-1640 (serum-free) | 10 | 88.9 | 79.0 | > 48 |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Media
-
Preparation:
-
Prepare a 10 mM stock solution of your thieno[2,3-d]pyrimidine in DMSO.
-
Warm the complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with the compound stock solution to the final working concentration (e.g., 10 µM).
-
Aliquot the medium containing the compound into sterile, light-protected tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Immediately process the sample for analysis or store it at -80°C.
-
-
Sample Analysis:
-
Thaw samples if frozen.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitate.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS or HPLC-UV method.
-
-
Data Interpretation:
-
Plot the compound concentration against time.
-
Calculate the percentage of the compound remaining at each time point relative to time 0.
-
Determine the half-life (t½) of the compound in the medium.
-
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Troubleshooting logic for stability-related experimental issues.
Caption: Impact of compound degradation on a representative signaling pathway.
References
Optimizing reaction conditions for the synthesis of thieno[2,3-d]pyrimidine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-d]pyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing thieno[2,3-d]pyrimidines?
A1: The most prevalent and versatile method involves a two-step approach. The first step is the Gewald reaction, a one-pot multicomponent reaction to synthesize a substituted 2-aminothiophene-3-carbonitrile intermediate.[1] This is followed by the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring.[1]
Q2: What are the typical starting materials for the Gewald reaction in this synthesis?
A2: The Gewald reaction typically utilizes a ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur.[1] The choice of ketone or aldehyde determines the substitution pattern on the thiophene ring.
Q3: What reagents are commonly used for the cyclization of the 2-aminothiophene intermediate?
A3: Common reagents for cyclization include formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and urea.[1][2][3] The choice of reagent can influence the substituent on the pyrimidine ring. For instance, using formamide results in an unsubstituted 4-amino group, while DMF-DMA followed by an amine allows for the introduction of various substituents.[1][2]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of thieno[2,3-d]pyrimidine derivatives.[2][4] It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[2][4]
Q5: What are the known biological activities of thieno[2,3-d]pyrimidine analogs?
A5: Thieno[2,3-d]pyrimidine derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5] They are of significant interest in drug discovery, with some analogs being investigated as kinase inhibitors for targeted cancer therapy.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Gewald reaction | 1. Incomplete reaction. | 1a. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 1b. Ensure the reaction is heated to the appropriate temperature (e.g., reflux).[1] 1c. Consider using a different base catalyst, such as triethylamine or diethylamine.[2][9] |
| 2. Sub-optimal ratio of reactants. | 2a. Use a slight excess of elemental sulfur (e.g., 1.1 equivalents).[1] | |
| 3. Poor quality of reagents. | 3a. Use freshly purified reagents, especially for the ketone/aldehyde and activated nitrile. | |
| Formation of side products in Gewald reaction | 1. Polymerization of the nitrile. | 1a. Add the base catalyst slowly to the reaction mixture. |
| 2. Reaction temperature is too high. | 2a. Optimize the reaction temperature; in some cases, the reaction can proceed at room temperature.[2] | |
| Low yield in cyclization step | 1. Inefficient cyclization agent. | 1a. If using formamide, ensure it is in large excess and the reaction is refluxed for a sufficient time (e.g., 1.5-2 hours).[1] 1b. For sensitive substrates, consider using DMF-DMA followed by the desired amine.[2] |
| 2. Degradation of the starting material. | 2a. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the 2-aminothiophene intermediate is sensitive to air or moisture. | |
| Difficulty in product purification | 1. Presence of unreacted starting materials. | 1a. For the Gewald product, wash the crude solid with a cold solvent like ethanol to remove unreacted starting materials.[1] |
| 2. Oily product that is difficult to crystallize. | 2a. Try recrystallization from a different solvent system. 2b. If recrystallization fails, consider purification by column chromatography on silica gel. | |
| 3. Contamination with sulfur. | 3a. Ensure complete reaction of elemental sulfur in the Gewald step. 3b. A hot filtration step after the Gewald reaction may help remove any unreacted sulfur. |
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of Thieno[2,3-d]pyrimidine Analogs
| Starting Materials | Cyclization Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexanone, Malononitrile, Sulfur | Formamide | Reflux, 1.5-2 h | 5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidin-4-amine | Not specified, but protocol provided | [1] |
| Pyranone, Malononitrile, Sulfur | DMF-DMA, then various anilines | Microwave irradiation (200W) | N-aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines | 41-83 | [2][4] |
| Ethyl 2-aminothiophene-3-carboxylate | Urea | 200°C, 2 h | Thieno[2,3-d]pyrimidine-2,4-diol | Not specified, but protocol provided | [3] |
| 2-Aminothiophene-3-carboxamide | Various aldehydes | Reflux with HCl in DMF | 2-Aryl-3H-thieno[2,3-d]pyrimidin-4-ones | 60-85 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)[1]
-
Materials: Cyclohexanone, malononitrile, elemental sulfur, ethanol, triethylamine.
-
Procedure: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL). b. To this suspension, add triethylamine (1.0 mmol) as a catalyst. c. Heat the reaction mixture to reflux with constant stirring. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours. e. Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. f. Collect the precipitated solid by vacuum filtration and wash with cold ethanol. g. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Cyclization to form 5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidin-4-amine[1]
-
Materials: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, formamide.
-
Procedure: a. Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask. b. Add an excess of formamide (20 mL). c. Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours. d. After the reflux period, allow the reaction mixture to cool to room temperature overnight to allow for product precipitation. e. Collect the precipitated solid by vacuum filtration.
Protocol 3: Microwave-Assisted Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines[2]
-
Step A: Synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile: a. Combine pyranone (10 mmol), malononitrile (10 mmol), and sulfur (10 mmol) in ethanol (10 mL). b. Slowly add triethylamine (10 mmol) and stir at room temperature for 5 hours. c. The product precipitates and can be collected by filtration. (Yield: 75%)
-
Step B: Formation of the amidine intermediate: a. React the product from Step A (10 mmol) with DMF-DMA (25 mmol). b. Heat at 70°C under microwave irradiation at 200 W for 20 minutes. (Yield: 95%)
-
Step C: Dimroth rearrangement to the final product: a. React the amidine intermediate (4.25 mmol) with the desired aniline (5.1 mmol) in acetic acid (10 mL). b. Heat at 120°C under microwave irradiation at 200 W for 1 hour.
Visualizations
Caption: General experimental workflow for the synthesis of thieno[2,3-d]pyrimidine analogs.
Caption: A logical troubleshooting guide for addressing low product yields.
Caption: Simplified PI3K signaling pathway and the inhibitory action of certain thieno[2,3-d]pyrimidine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. ijacskros.com [ijacskros.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting kinase inhibition assays: ATP concentration and enzyme purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kinase inhibition assays. The focus is on two critical parameters: ATP concentration and enzyme purity.
Frequently Asked Questions (FAQs)
ATP Concentration
Q1: How does ATP concentration affect the IC50 value of an ATP-competitive inhibitor?
The measured IC50 value of an ATP-competitive inhibitor is directly dependent on the concentration of ATP in the assay.[1] As the ATP concentration increases, a higher concentration of the inhibitor is required to achieve 50% inhibition, leading to a higher apparent IC50 value.[1][2] Conversely, lower ATP concentrations will result in lower IC50 values. This is because both ATP and the inhibitor are competing for the same binding site on the kinase.
Q2: What is the optimal ATP concentration to use in a kinase inhibition assay?
The optimal ATP concentration is often the Michaelis constant (Km) of the kinase for ATP under the specific assay conditions.[1] Performing the assay at the ATP Km ensures sensitivity for detecting inhibitors and allows the IC50 value to more closely approximate the inhibitor's binding affinity (Ki).[1] If the Km is unknown, a common starting point for many kinase assays is 10 µM.[1] However, it is highly recommended to experimentally determine the ATP Km for your specific enzyme lot and substrate.
It is also valuable to perform assays at physiological ATP concentrations (e.g., 1-10 mM) to better understand how an inhibitor might behave in a cellular context, as cellular ATP levels are significantly higher than the Km of most kinases.[3][4]
Q3: How can I experimentally determine the apparent ATP Km for my kinase?
You can determine the apparent ATP Km by measuring the initial reaction velocity at various ATP concentrations while keeping the kinase and substrate concentrations constant. The data can then be plotted on a Michaelis-Menten curve (Reaction Velocity vs. [ATP]), and the Km can be calculated as the ATP concentration at which the reaction velocity is half of the maximum velocity (Vmax).
Summary of Recommended ATP Concentrations for Kinase Assays
| Assay Goal | Recommended ATP Concentration | Rationale |
| Determine Inhibitor Potency (IC50) | At or near the apparent ATP Km | Provides a sensitive measure of inhibitor activity and allows for comparison across different studies.[1] |
| Screening for ATP-Competitive Inhibitors | At or near the apparent ATP Km | Increases the sensitivity of the assay to detect competitive inhibitors.[1] |
| Mimic Physiological Conditions | 1-10 mM | Provides insight into how an inhibitor might perform in a cellular environment where ATP levels are high.[3][4][5] |
| Screening for Non-ATP-Competitive Inhibitors | High ATP concentration (e.g., 1 mM) | Masks the effect of ATP-competitive inhibitors, allowing for the specific identification of non-competitive or allosteric inhibitors.[1] |
Enzyme Purity
Q4: What are the consequences of using an impure kinase enzyme preparation in my assay?
Using an impure enzyme can have significant and far-reaching consequences on your assay results.[6] These include:
-
Inaccurate Kinetic Parameters: Contaminating enzymes can interfere with the assay, leading to incorrect measurements of IC50 values and kinetic constants.[6]
-
False Positives/Negatives: Contaminating kinases may phosphorylate the substrate, or other contaminating enzymes like phosphatases could dephosphorylate the product, leading to misleading results.[6]
-
Irreproducible Data: The type and amount of contaminating activities can vary between different enzyme batches, leading to poor reproducibility.[7]
Q5: My kinase looks pure on an SDS-PAGE gel. Is that sufficient to ensure its quality?
While SDS-PAGE is a good first step to assess mass purity, it does not guarantee enzymatic purity or activity.[8] A protein band on a gel does not confirm that the enzyme is correctly folded, active, or free of other contaminating enzymatic activities.[8] Kinases may require specific phosphorylation states or cofactors to be fully active, which is not assessed by SDS-PAGE.[8]
Q6: How can I assess the enzymatic purity of my kinase preparation?
Several methods can be used to validate the enzymatic purity of your kinase preparation:
-
Inhibitor-Based Studies: Use well-characterized, specific inhibitors for your kinase of interest. The activity you measure should be sensitive to inhibition by these compounds.[6]
-
Substrate-Based Studies: If you are using a non-selective substrate, try to find a more selective peptide or protein substrate for your kinase. A contaminating kinase is less likely to phosphorylate a highly specific substrate.[6]
-
Orthogonal Assay Formats: Compare the results from two different assay formats that measure different aspects of the reaction (e.g., a phosphopeptide detection assay versus an ADP detection assay). Similar results would support the purity of the enzyme preparation.[6]
-
Mass Spectrometry: This can be used to confirm the identity of the protein and check for the presence of other proteins in the preparation.
Troubleshooting Common Issues Related to Enzyme Purity
| Observed Problem | Potential Cause Related to Enzyme Purity | Recommended Action |
| High Background Signal | Contaminating ATPase/kinase activity in the enzyme preparation. | Use a highly purified enzyme. Run a "no substrate" control to measure autophosphorylation.[2] |
| Low Signal or No Activity | The enzyme is inactive or aggregated.[7][8] | Verify the activity of the enzyme with a known potent inhibitor or positive control. Ensure proper storage and handling of the enzyme. |
| Inconsistent Results Between Batches | Variability in the purity and activity of different enzyme lots. | Qualify each new batch of enzyme by determining its activity and sensitivity to a reference inhibitor. |
| Non-Michaelis-Menten Kinetics | Presence of contaminating enzymes that interfere with the reaction.[6] | Re-purify the enzyme or obtain it from a more reliable source. |
Experimental Protocols
Protocol: Determination of Apparent ATP Km
This protocol outlines a general procedure for determining the apparent ATP Km of a kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP stock solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of ATP: Prepare a 2-fold serial dilution of ATP in kinase buffer, ranging from a concentration well above the expected Km to well below it (e.g., 1 mM to 1 µM).
-
Prepare Kinase and Substrate Mix: Prepare a solution containing the kinase and substrate at fixed concentrations in the kinase buffer. The kinase concentration should be chosen to ensure the reaction is in the linear range, and the substrate concentration should be saturating (typically 5-10 fold above its Km).
-
Set up the reaction plate:
-
Add 5 µL of each ATP dilution to triplicate wells of a 384-well plate.
-
Include "no enzyme" controls for each ATP concentration to measure background.
-
-
Initiate the reaction: Add 5 µL of the kinase/substrate mix to all wells.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction (typically 10-20% ATP consumption).
-
Stop the reaction and detect ATP: Add 10 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescence reaction. Incubate according to the manufacturer's instructions.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from "no enzyme" controls) from the experimental wells.
-
Convert the luminescence signal to reaction velocity (e.g., pmol of ATP consumed per minute).
-
Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and apparent ATP Km.
-
Visualizations
Caption: Troubleshooting workflow for kinase inhibition assays.
Caption: Relationship between ATP concentration and apparent IC50.
Caption: Potential issues arising from impure enzyme preparations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
Technical Support Center: Mitigating Off-Target Effects of Thieno[2,3-d]pyrimidine-2,4-diol Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with Thieno[2,3-d]pyrimidine-2,4-diol based inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate and understand potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for kinase inhibitors with a Thieno[2,3-d]pyrimidine scaffold?
A1: Off-target effects are unintended interactions of a drug or inhibitor with cellular components other than its primary target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. The Thieno[2,3-d]pyrimidine scaffold is a "hinge-binding" motif that mimics the adenine part of ATP, contributing to its broad applicability as a kinase inhibitor core. However, this mimicry also means that these inhibitors can bind to the ATP pockets of numerous other kinases, leading to a range of unintended biological consequences that can complicate data interpretation and potentially cause cellular toxicity.
Q2: My experimental results (e.g., unexpected phenotype, cell death) are not consistent with the known function of the intended target of my this compound based inhibitor. Could this be due to off-target effects?
A2: Yes, this is a strong indication of potential off-target effects. If the observed phenotype cannot be explained by the inhibition of the primary target, it is crucial to investigate whether the inhibitor is interacting with other cellular proteins. For example, Thieno[2,3-d]pyrimidine-based inhibitors have been developed against a variety of kinases, including EGFR, VEGFR, and HER2.[1][2] An inhibitor designed for VEGFR might inadvertently inhibit EGFR, leading to phenotypes associated with EGFR pathway disruption.
Q3: How can I experimentally distinguish between on-target and off-target effects of my inhibitor?
A3: Several experimental strategies can be employed:
-
Use a structurally distinct inhibitor: If another inhibitor with a different chemical scaffold that targets the same primary protein produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: Introduce a version of the primary target that has been mutated to be resistant to the inhibitor. If the phenotype is reversed in the presence of the inhibitor, it strongly supports an on-target mechanism.[3]
-
Knockdown the target protein: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the resulting phenotype mimics that of the inhibitor, it suggests an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of the inhibitor to its target in a cellular context, confirming target engagement.
Q4: What is the first step I should take to minimize off-target effects in my experiments?
A4: The most critical first step is to perform a dose-response experiment to determine the lowest effective concentration of your inhibitor. Off-target effects are often more pronounced at higher concentrations. By identifying the minimal concentration that produces the desired on-target effect, you can reduce the likelihood of engaging lower-affinity off-targets.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound based inhibitors and provides steps to troubleshoot them.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or irreproducible results between experiments. | 1. Compound Instability/Degradation: The thienopyrimidine scaffold may be unstable under certain conditions (e.g., prolonged incubation in media, repeated freeze-thaw cycles).2. Compound Precipitation: Poor solubility of the inhibitor in aqueous assay buffers can lead to inconsistent effective concentrations.3. Variability in Experimental Conditions: Differences in cell density, passage number, or treatment duration. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store aliquots at -80°C to avoid freeze-thaw cycles. Test the stability of the compound in your experimental media over time.2. Visually inspect for precipitation after dilution. Determine the aqueous solubility of your compound. Consider using formulation strategies like sonication or the inclusion of solubilizing agents if necessary.3. Standardize all experimental protocols and maintain consistent cell culture practices. |
| Observed phenotype does not match the known function of the primary target. | 1. Off-target Inhibition: The inhibitor is acting on one or more unintended kinases or other proteins.2. Activation of Compensatory Pathways: Inhibition of the primary target may lead to the upregulation of alternative signaling pathways. | 1. Perform a kinase selectivity screen: Profile your inhibitor against a broad panel of kinases to identify potential off-targets (see Experimental Protocol 1).2. Validate on-target effect: Use a secondary, structurally distinct inhibitor for the same target or perform a rescue experiment (see Experimental Protocol 4).3. Probe for pathway activation: Use Western blotting to investigate the activation of known compensatory signaling pathways (see Experimental Protocol 3). |
| High levels of cytotoxicity observed in cell-based assays. | 1. Off-target Toxicity: The inhibitor may be targeting essential cellular kinases or other proteins, leading to cell death.2. On-target Toxicity: Inhibition of the primary target itself may be cytotoxic to the specific cell line.3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Conduct a kinase selectivity screen to identify potential off-targets known to be involved in cell survival.2. Compare with target knockdown: Use siRNA or CRISPR to see if reducing the primary target's expression also leads to cytotoxicity.3. Ensure the final solvent concentration is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments. |
Data Presentation: Kinase Selectivity of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the inhibitory activity of representative Thieno[2,3-d]pyrimidine-based compounds against their intended targets and a selection of off-target kinases. This data highlights the importance of assessing the selectivity profile of your specific inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Thieno[2,3-d]pyrimidine Compound (Compound 17f) [2]
| Target Kinase | IC50 (µM) |
| VEGFR-2 (On-Target) | 0.23 ± 0.03 |
Note: This table shows high potency against the intended target. A broader kinase screen is necessary to identify off-targets.
Table 2: Cytotoxicity of a Representative Thieno[2,3-d]pyrimidine Compound (Compound 17f) in Human Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 2.80 ± 0.16 |
| HepG2 | Hepatocellular Carcinoma | 4.10 ± 0.45 |
Note: Cellular IC50 values can be influenced by both on-target and off-target effects.
Mandatory Visualizations
Signaling Pathways
Caption: Off-target inhibition of the EGFR signaling pathway.
Caption: On-target inhibition of the VEGFR signaling pathway.
Experimental and Logical Workflows
Caption: A logical workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a this compound based inhibitor against a broad panel of kinases.
Materials:
-
This compound based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase Selectivity Profiling System (e.g., Promega Kinase Selectivity Profiling Systems)[5]
-
ADP-Glo™ Kinase Assay reagents (if not included in the profiling system)
-
384-well plates (white, flat-bottom)
-
Multichannel pipettes
Methodology:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in a buffer compatible with the assay, ensuring the final DMSO concentration remains low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or a vehicle control (DMSO in buffer).
-
Kinase Addition: Add the pre-diluted kinase from the panel to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a luminescence-based assay like ADP-Glo™.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each kinase in the panel.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the inhibitor with its intended target in intact cells.
Materials:
-
Cells expressing the target protein
-
This compound based inhibitor
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler
-
Western blotting reagents and equipment
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a specified duration (e.g., 1 hour) at 37°C.
-
Heating: Transfer the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Protocol 3: Western Blotting for Downstream Signaling
Objective: To assess the effect of the inhibitor on the phosphorylation status of downstream signaling proteins of the target kinase (e.g., p-Akt, p-ERK).
Materials:
-
Cell line of interest
-
This compound based inhibitor
-
Lysis buffer (e.g., RIPA with protease and phosphatase inhibitors)
-
Primary antibodies (for the phosphorylated and total forms of the target and downstream proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Methodology:
-
Cell Treatment: Treat cells with various concentrations of the inhibitor for a defined period. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein in the inhibitor-treated samples indicates successful inhibition of the signaling pathway.
Protocol 4: Rescue Experiment with an Inhibitor-Resistant Mutant
Objective: To confirm that the observed cellular phenotype is due to the inhibition of the primary target.
Materials:
-
Cell line of interest
-
Expression vector containing the wild-type target kinase
-
Expression vector containing an inhibitor-resistant mutant of the target kinase
-
This compound based inhibitor
-
Transfection reagents
-
Reagents for the specific phenotypic assay (e.g., cell viability assay)
Methodology:
-
Generation of Resistant Mutant: Introduce a mutation in the kinase domain of the target that is known or predicted to disrupt inhibitor binding without abolishing kinase activity (e.g., a gatekeeper mutation). This can be done using site-directed mutagenesis.[3]
-
Transfection: Transfect the cell line with either the wild-type target expression vector, the resistant mutant vector, or an empty vector control.
-
Inhibitor Treatment: Treat the transfected cells with the inhibitor at a concentration known to cause the phenotype of interest.
-
Phenotypic Assay: Perform the relevant assay to measure the phenotype (e.g., cell proliferation, apoptosis).
-
Data Analysis: If the phenotype is rescued (i.e., reversed or significantly reduced) in the cells expressing the resistant mutant compared to those expressing the wild-type target or the empty vector, it strongly suggests that the inhibitor's effect is on-target.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Novel Thieno[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working to enhance the cell permeability of novel thieno[2,3-d]pyrimidine compounds. Here you will find troubleshooting guides for common experimental hurdles, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My novel thieno[2,3-d]pyrimidine compound exhibits potent activity in biochemical assays but shows poor performance in cell-based assays. What are the likely reasons?
A1: A significant drop in potency from a biochemical to a cellular context often points towards issues with cell permeability. Several factors related to the physicochemical properties of your thieno[2,3-d]pyrimidine derivative could be contributing to this:
-
High Polarity: The presence of multiple polar functional groups can lead to a high polar surface area (PSA), hindering the compound's ability to passively diffuse across the lipophilic cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity (as indicated by a low LogP value) can prevent the compound from effectively partitioning into the lipid bilayer of the cell membrane.
-
Poor Aqueous Solubility: Low solubility in the assay buffer can result in an underestimation of permeability, as the concentration of the compound available for absorption is limited. This is a common issue with heterocyclic compounds like thieno[2,3-d]pyrimidines.
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, thereby reducing its intracellular concentration.[1]
-
Molecular Size and Rigidity: A large molecular weight or a rigid, non-planar structure can physically impede the compound's passage through the cell membrane.
Q2: What initial steps can I take to troubleshoot the low cell permeability of my thieno[2,3-d]pyrimidine compound?
A2: A systematic approach is recommended to identify the root cause of low permeability:
-
Physicochemical Property Assessment:
-
Experimentally determine the aqueous solubility of your compound at the pH of your cell culture media.
-
Measure the LogP or LogD to understand its lipophilicity.
-
Calculate the Polar Surface Area (PSA) using computational tools.
-
-
In Vitro Permeability Assays:
-
Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability.[2] This can help differentiate between poor passive diffusion and active efflux issues.
-
Perform a Caco-2 or MDCK permeability assay to evaluate both passive and active transport mechanisms. An efflux ratio greater than 2 in a bi-directional Caco-2 or MDCK-MDR1 assay is a strong indicator of active efflux.
-
-
Efflux Pump Inhibition:
-
Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) in your cell-based assays. A significant increase in intracellular accumulation or activity suggests your compound is an efflux substrate.
-
Q3: What medicinal chemistry strategies can be employed to improve the cell permeability of thieno[2,3-d]pyrimidine derivatives?
A3: Several strategies can be used to optimize the structure of your compound for better cell permeability:
-
Lipophilicity Modulation:
-
Introduce lipophilic groups (e.g., alkyl or aryl groups) to increase the LogP value. However, be mindful of the "lipophilic efficiency" to avoid excessively high lipophilicity, which can lead to other issues like poor solubility and off-target effects.
-
-
Polarity Reduction:
-
Mask polar functional groups (e.g., -OH, -NH2, -COOH) through esterification, amidation, or other prodrug strategies. These masking groups can be designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.
-
-
Intramolecular Hydrogen Bonding:
-
Introduce functional groups that can form intramolecular hydrogen bonds. This can effectively reduce the polar surface area by "hiding" polar groups within the molecule's conformation.
-
-
Molecular Size and Shape Optimization:
-
Aim for a molecular weight below 500 Da, as larger molecules tend to have lower permeability.
-
Reduce the number of rotatable bonds to decrease conformational flexibility, which can sometimes improve permeability.
-
-
Formulation Strategies:
Troubleshooting Guides for Permeability Assays
Caco-2 Permeability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Apparent Permeability (Papp) for a control compound known to be highly permeable. | 1. Incomplete monolayer formation. 2. Cell monolayer integrity compromised. 3. Incorrect buffer pH or composition. 4. Inaccurate quantification of the compound. | 1. Ensure cells are cultured for the recommended duration (typically 21 days) to allow for proper differentiation and monolayer formation. 2. Check the transepithelial electrical resistance (TEER) values before and after the experiment. TEER values should be within the laboratory's established range. Also, assess the permeability of a paracellular marker like Lucifer yellow. 3. Verify the pH and composition of all buffers used. 4. Validate your analytical method (e.g., LC-MS/MS) for accuracy and sensitivity. |
| High variability in Papp values between replicate wells. | 1. Inconsistent cell seeding density. 2. Edge effects in the multi-well plate. 3. Pipetting errors. 4. Compound adsorption to the plate. | 1. Ensure a uniform cell suspension and consistent seeding volume in each well. 2. Avoid using the outer wells of the plate, which are more prone to evaporation. 3. Use calibrated pipettes and consistent pipetting techniques. 4. Pre-treat plates with a blocking agent or use low-binding plates, especially for lipophilic compounds. |
| Low compound recovery. | 1. Adsorption to plasticware. 2. Compound instability in the assay buffer. 3. Cellular metabolism. | 1. Use low-adhesion microplates and pipette tips. The addition of a small percentage of serum or bovine serum albumin (BSA) to the receiver compartment can sometimes help. 2. Assess the stability of your compound in the assay buffer over the time course of the experiment. 3. Analyze samples for the presence of metabolites. |
MDCK Permeability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly high permeability for a known efflux substrate in MDCK-MDR1 cells. | 1. Low expression or activity of the P-gp transporter. 2. The compound is not a substrate for canine P-gp (if using wild-type MDCK cells). | 1. Verify the expression and activity of P-gp in your MDCK-MDR1 cell line using a known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil). 2. Use a cell line that expresses human efflux transporters for more relevant results. |
| Inconsistent TEER values. | 1. Cells are not forming a tight monolayer. 2. Contamination of the cell culture. | 1. Optimize cell seeding density and culture conditions. 2. Regularly check for microbial contamination. |
PAMPA (Parallel Artificial Membrane Permeability Assay)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low permeability for a control compound known to have high passive permeability. | 1. Incomplete or uneven lipid membrane formation. 2. Air bubbles trapped under the membrane. 3. Incorrect pH of donor or acceptor solutions. | 1. Ensure the lipid solution is fresh and properly applied to the filter plate. Allow sufficient time for the solvent to evaporate completely. 2. Inspect the plate for air bubbles after assembly and gently tap to dislodge them. 3. Verify the pH of all solutions. |
| High variability between wells. | 1. Inconsistent application of the lipid membrane. 2. Evaporation from wells. | 1. Use a consistent technique for applying the lipid solution. 2. Seal the plate during incubation to minimize evaporation. |
Quantitative Data Summary
The following tables summarize hypothetical permeability data for a series of thieno[2,3-d]pyrimidine analogs to illustrate the impact of structural modifications on cell permeability. Note: These are representative values and actual results will vary depending on the specific compound and experimental conditions.
Table 1: Caco-2 Permeability of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | R1-substituent | R2-substituent | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| TdP-01 | -H | -NH₂ | 0.8 | 1.2 |
| TdP-02 | -CH₃ | -NH₂ | 1.5 | 1.1 |
| TdP-03 | -Cl | -NH₂ | 2.1 | 1.3 |
| TdP-04 | -H | -N(CH₃)₂ | 1.2 | 3.5 |
| TdP-05 | -H | -Morpholine | 0.5 | 5.8 |
Table 2: MDCK-MDR1 Permeability of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | R1-substituent | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| TdP-06 | -OCH₃ | 3.2 | 15.8 | 4.9 |
| TdP-07 | -CF₃ | 4.5 | 25.2 | 5.6 |
| TdP-08 | -Phenyl | 1.8 | 9.9 | 5.5 |
Table 3: PAMPA Permeability of Thieno[2,3-d]pyrimidine Analogs
| Compound ID | R1-substituent | Permeability (10⁻⁶ cm/s) |
| TdP-09 | -H | 2.5 |
| TdP-10 | -OH | 0.9 |
| TdP-11 | -OCH₃ | 3.1 |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Assessment: Prior to the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed.
-
Assay Procedure:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
For apical-to-basolateral (A→B) permeability, the test compound is added to the apical (donor) chamber, and the basolateral (receiver) chamber is filled with fresh transport buffer.
-
For basolateral-to-apical (B→A) permeability, the test compound is added to the basolateral (donor) chamber, and the apical (receiver) chamber is filled with fresh transport buffer.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Samples from the donor chamber are also collected at the beginning and end of the experiment.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
-
MDCK Permeability Assay
Objective: To assess the potential of a test compound to be a substrate of efflux transporters, particularly P-glycoprotein (P-gp), using MDCK cells overexpressing MDR1 (MDCK-MDR1).
Methodology:
The protocol is similar to the Caco-2 assay, with the following key differences:
-
Cell Line: MDCK-MDR1 cells are used. Wild-type MDCK cells can be used as a control.
-
Culture Time: MDCK cells form a monolayer more rapidly than Caco-2 cells, typically within 3-5 days.
-
Interpretation: A high efflux ratio in MDCK-MDR1 cells that is significantly reduced in the presence of a P-gp inhibitor strongly indicates that the compound is a P-gp substrate.
PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup:
-
The filter (donor) plate is placed in an acceptor plate containing buffer.
-
The test compound is added to the donor wells.
-
The "sandwich" is incubated at room temperature with gentle shaking.
-
-
Sample Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined.
-
Data Analysis: The permeability coefficient (Pe) is calculated.
Visualizations
Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives are often designed as kinase inhibitors. Below are diagrams of common signaling pathways they may target.
Caption: VEGFR-2 Signaling Pathway Inhibition.
References
- 1. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 2. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of thieno[2,3-d]pyrimidine libraries.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS campaigns involving thieno[2,3-d]pyrimidine libraries, offering potential causes and solutions.
Issue 1: High Variability in Assay Signal or Poor Z'-factor
Q: My assay plates are showing significant signal variability between wells and plates, leading to a low Z'-factor (<0.5). What are the common causes and how can I troubleshoot this?
A: A low Z'-factor indicates poor assay quality, making it difficult to distinguish between hits and non-hits. Several factors can contribute to this issue:
-
Reagent Instability: Thieno[2,3-d]pyrimidine compounds, like any small molecules, can degrade over time, especially if not stored properly. Ensure compounds are stored under appropriate conditions (e.g., low temperature, protected from light and moisture). Reagents used in the detection steps (e.g., enzymes, antibodies, substrates) can also be a source of variability. Prepare fresh reagents and validate their stability over the course of the experiment.
-
Inconsistent Dispensing: Inaccurate or imprecise liquid handling is a major source of variability in HTS.
-
Actionable Solutions:
-
Regularly calibrate and perform maintenance on all liquid handlers (multichannel pipettes, automated dispensers).
-
Use low-volume, non-contact dispensers where possible to minimize compound precipitation and carryover.
-
Verify dispensed volumes using a standalone validation method.
-
-
-
Cell Plating Non-uniformity (for cell-based assays): Uneven cell distribution in microplates will lead to well-to-well variations in signal.
-
Actionable Solutions:
-
Ensure a homogenous cell suspension before and during plating.
-
Optimize the cell seeding density to avoid overgrowth or cell death.
-
Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
-
-
-
Edge Effects: Wells on the periphery of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter assay performance.
-
Actionable Solutions:
-
Use plates with lids to minimize evaporation.
-
Consider not using the outer rows and columns for experimental samples; instead, fill them with buffer or media.
-
Ensure uniform temperature and humidity in the incubator.
-
-
Issue 2: High Rate of False Positives
Q: My primary screen has identified a large number of "hits," but many are not confirming in follow-up assays. How can I identify and mitigate false positives?
A: False positives are compounds that appear active in an assay through mechanisms other than direct interaction with the intended target. Thieno[2,3-d]pyrimidines, due to their chemical scaffold, can sometimes interfere with assay technologies.
-
Compound Interference:
-
Autofluorescence: Some compounds inherently fluoresce at the same wavelength as the assay's detection method, leading to a false positive signal.
-
Mitigation: Screen the library against a buffer-only control (no target) to identify autofluorescent compounds.
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.
-
Mitigation: Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. Perform counter-screens to identify aggregators.
-
-
-
Assay Technology-Specific Interference:
-
Luminescence-Based Assays (e.g., Kinase-Glo®): Some compounds can inhibit the luciferase enzyme used in the detection step.
-
Mitigation: Perform a counter-screen against the luciferase enzyme alone to identify inhibitors.
-
-
Fluorescence Resonance Energy Transfer (FRET): Compounds can absorb light, quenching the FRET signal and appearing as inhibitors.
-
Mitigation: Use time-resolved FRET (TR-FRET) which is less susceptible to this type of interference.
-
-
Workflow for Triaging Hits and Eliminating False Positives
Caption: A general workflow for hit validation and false positive removal.
Issue 3: Inconsistent IC50 Values for Thieno[2,3-d]pyrimidine Inhibitors
Q: I am observing significant variability in the IC50 values of my thieno[2,3-d]pyrimidine hits between different experimental runs. What could be causing this?
A: IC50 variability is a common challenge in kinase inhibitor screening and can arise from several factors:
-
ATP Concentration (for Kinase Assays): Many thieno[2,3-d]pyrimidines are ATP-competitive kinase inhibitors. The measured IC50 value will be highly dependent on the ATP concentration in the assay.
-
Actionable Solution: Standardize the ATP concentration across all experiments, ideally at or near the Km value for the specific kinase. Report the ATP concentration used when publishing IC50 data. For compounds that show promise, it's beneficial to measure IC50 values at physiological ATP concentrations (millimolar range) to better predict cellular activity.[1]
-
-
Enzyme Purity and Activity: The purity and specific activity of the kinase preparation can fluctuate between batches.
-
Actionable Solution: Use a single, validated batch of enzyme for the entire screening campaign. If a new batch is introduced, it must be rigorously quality controlled to ensure comparable activity.
-
-
Incubation Time: The duration of the kinase reaction can influence the apparent potency of an inhibitor.
-
Actionable Solution: Standardize the incubation time and ensure it is within the linear range of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the common molecular targets for thieno[2,3-d]pyrimidine libraries?
A: Thieno[2,3-d]pyrimidines are a versatile scaffold known to target a wide range of proteins, particularly kinases. They are structurally similar to purines, which allows them to interact with the ATP-binding sites of many kinases.[2] Common targets include:
-
Receptor Tyrosine Kinases: such as VEGFR-2, EGFR, and FLT3.[3][4][5][6]
-
Non-receptor Tyrosine Kinases: such as Src.[7]
-
Serine/Threonine Kinases: including PI3K, B-Raf, and RIPK2.[4][8][9][10]
-
Other Enzymes: such as topoisomerases.[11]
Signaling Pathway Example: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a thieno[2,3-d]pyrimidine.
Q2: How should I prepare my thieno[2,3-d]pyrimidine library for an HTS campaign?
A: Proper library preparation is crucial for a successful screen.
-
Solubility: Thieno[2,3-d]pyrimidines can have poor aqueous solubility. It is standard practice to dissolve compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10-20 mM).
-
Storage: Store stock solutions in a dry environment at -20°C or -80°C to prevent degradation and water absorption by DMSO.
-
Assay Plates: Create intermediate dilution plates before preparing the final assay plates to minimize the final concentration of DMSO in the assay, which can affect enzyme activity or cell viability (typically <0.5%).
Q3: What are some common orthogonal assays used to confirm hits from a primary screen of thieno[2,3-d]pyrimidines?
A: An orthogonal assay uses a different detection method or principle to confirm the activity of a hit, reducing the likelihood of technology-specific artifacts.[1]
-
For Kinase Inhibitors:
-
If the primary assay detects ADP production (e.g., Kinase-Glo®), an orthogonal assay could detect the phosphorylated substrate using a specific antibody (e.g., TR-FRET or ELISA).[1]
-
Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding of the compound to the target kinase.[12]
-
-
For Cell-Based Assays:
-
If the primary assay measures a downstream signaling event (e.g., reporter gene expression), a secondary assay could measure the phosphorylation of a direct substrate of the target kinase via Western Blot or a targeted cellular immunoassay.
-
Data Presentation: Quantitative Analysis of Thieno[2,3-d]pyrimidine Inhibitors
Summarized data from various studies are presented below for easy comparison.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K Isoforms [4]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Table 2: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives against FLT3 Kinase and Cancer Cell Lines [3][13]
| Compound | FLT3 Kinase IC50 (µM) | MV4-11 Cell Line IC50 (µM) |
| Compound 5 | 32.435 ± 5.5 | Not Reported |
| Compound 8 | 40.55 ± 6.3 | Not Reported |
| Compound 16d | Not Reported (Good Inhibitory Activity) | Good Antiproliferative Activity |
Table 3: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines [5]
| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | >50 |
| 17g | 5.10 ± 0.28 | 6.20 ± 0.51 | 10.30 ± 0.98 |
| 17i | 4.30 ± 0.21 | 5.80 ± 0.49 | 8.70 ± 0.76 |
| Sorafenib | 3.20 ± 0.19 | 4.80 ± 0.33 | 6.40 ± 0.54 |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the inhibitory activity of thieno[2,3-d]pyrimidine derivatives against a target kinase using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP/Substrate Solution: Prepare a 4X solution of the kinase substrate and ATP in kinase buffer. The final ATP concentration should be at the Km for the kinase.
-
Inhibitor Solutions: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in DMSO. Then, create a 4X final concentration by diluting in kinase buffer.
-
Kinase Solution: Prepare a 2X solution of the kinase in kinase buffer.
-
Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with DMSO. For negative controls (0% activity), add 5 µL of a known potent inhibitor or buffer.
-
Add 10 µL of the 2X kinase solution to all wells except the negative control wells (add 10 µL of kinase buffer instead).
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (defined as 100% activity) and a fully inhibited control (defined as 0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for a Typical Kinase HTS Assay
Caption: A step-by-step workflow for a luminescence-based kinase assay.
Protocol 2: Cell Viability MTT Assay
This protocol describes a colorimetric assay to assess the anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.[4][14]
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in cell culture media.
-
Remove the old media from the cells and add the media containing the test compounds. Include vehicle controls (e.g., DMSO at the same final concentration) and positive controls (a known cytotoxic agent).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Signal Development:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the viability data against the logarithm of the compound concentration and determine the IC50 value.
-
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ch.promega.com [ch.promega.com]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Resolving common side reactions in the synthesis of substituted thienopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted thienopyrimidines.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired 2-Aminothiophene Precursor in Gewald Synthesis
Question: I am attempting to synthesize the 2-aminothiophene precursor for my thienopyrimidine synthesis using the Gewald reaction, but I am getting a very low yield or none of the desired product. What could be the problem?
Answer: Low yields in the Gewald synthesis are a common issue and can often be attributed to several factors related to the initial condensation and cyclization steps. The Gewald reaction is a one-pot, multi-component reaction, and its success is highly dependent on the reaction conditions.[1][2]
Potential Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the ketone/aldehyde and the active methylene compound is base-catalyzed and crucial for the reaction to proceed.
-
Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are commonly used. If the reaction is sluggish, consider switching to a different base or adjusting its concentration.[1]
-
Steric Hindrance: Highly substituted or sterically hindered ketones may react slowly. In such cases, increasing the reaction temperature or time may be necessary.[1]
-
-
Poor Sulfur Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent: The reaction is often performed in polar solvents like ethanol or methanol, which help to dissolve the reactants and facilitate the reaction.[3]
-
Temperature: The reaction temperature should be high enough to promote the reaction of sulfur but not so high as to cause decomposition. A temperature range of 50-80°C is typical.
-
-
Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate formed during the Knoevenagel-Cope condensation can sometimes dimerize, leading to unwanted byproducts.[3]
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reagents can help minimize dimerization.
-
Issue 2: Formation of Unexpected Side Products During Pyrimidine Ring Annulation
Question: During the cyclization of my 2-aminothiophene precursor to form the thienopyrimidine ring, I am observing significant amounts of byproducts. What are these and how can I avoid them?
Answer: The formation of side products during the pyrimidine ring closure is a frequent challenge. The nature of these byproducts depends on the reagents and conditions used for cyclization.
Common Side Products and Prevention Strategies:
-
Incompletely Cyclized Intermediates: When reacting the 2-aminothiophene with reagents like formamide or urea, the reaction may stop at an intermediate stage (e.g., a formamidine or ureido derivative) without completing the cyclization.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration and at an adequate temperature to drive the cyclization to completion. Monitoring the reaction by TLC is crucial.[4]
-
-
Hydrolysis of Nitrile or Ester Groups: If your 2-aminothiophene precursor contains nitrile or ester functionalities, the conditions used for cyclization (especially with strong acids or bases) can lead to their hydrolysis to carboxylic acids or amides.[5][6][7]
-
Milder Conditions: If hydrolysis is a problem, consider using milder cyclization conditions. For example, using triethyl orthoformate with a catalytic amount of acid might be a gentler alternative to high temperatures in formamide.
-
-
Formation of Dimeric Species: Self-condensation of the starting materials or intermediates can lead to the formation of dimers, particularly at high concentrations or temperatures.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular dimerization reaction in favor of the intramolecular cyclization.
-
Issue 3: Difficulty in Purifying the Final Substituted Thienopyrimidine Product
Question: My crude thienopyrimidine product is proving very difficult to purify. What are some common impurities and effective purification strategies?
Answer: Purification of substituted thienopyrimidines can be challenging due to the presence of closely related side products and starting materials.
Purification Troubleshooting:
-
Common Impurities:
-
Unreacted 2-aminothiophene precursor.
-
Incompletely cyclized intermediates.
-
Hydrolyzed byproducts (carboxylic acids or amides).
-
Dimeric side products.
-
-
Effective Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid products. Common solvents for recrystallization include ethanol, methanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[1][8]
-
Acid/Base Washing: If your product is stable to acidic or basic conditions, washing the organic extract with a dilute acid or base solution can help remove basic or acidic impurities, respectively.
-
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the yield of substituted thienopyrimidines, based on literature data.
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminothiophene-3-carboxylate | Formamide, reflux, 18 h | Thieno[2,3-d]pyrimidin-4(3H)-one | 80 | [9] |
| 2-Aminothiophene-3-carboxylate | Urea, heat, no solvent, 2-3 h | Thieno[2,3-d]pyrimidine-2,4-dione | 72-91 | [10] |
| 4-Chlorothienopyrimidine | Ethanol, microwave, 150°C, 1 h | 4-Alkoxythienopyrimidine | 80-93 | [9] |
| 4-Chlorothienopyrimidine | Various amines, Et3N, 150°C, microwave, 1 h | 4-Aminothienopyrimidine | 89-93 | [9] |
| 2-Aminothiophene & Phenyl isothiocyanate | Ethanolic KOH, reflux | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | Good yields |
Key Experimental Protocols
Protocol 1: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
This protocol describes a general procedure for the synthesis of a 2-aminothiophene, a key intermediate for many substituted thienopyrimidines.[11]
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol
Procedure:
-
To a stirred solution of cyclohexanone and ethyl cyanoacetate in ethanol, add morpholine dropwise at room temperature.
-
After the addition is complete, add elemental sulfur in one portion.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene.
Protocol 2: Cyclization to a Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the cyclization of a 2-aminothiophene-3-carboxylate to form the thienopyrimidine core.[9]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq)
-
Formamide (excess)
Procedure:
-
A mixture of the 2-aminothiophene-3-carboxylate and an excess of formamide is heated to reflux (approximately 210°C).
-
The reaction is maintained at reflux for 18 hours. The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Thienopyrimidine Synthesis
Caption: Troubleshooting workflow for low thienopyrimidine yield.
Signaling Pathway of Common Side Reactions in Gewald Synthesis
Caption: Competing pathways in the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of Thieno[2,3-d]pyrimidine Derivatives and Existing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel Thieno[2,3-d]pyrimidine-based kinase inhibitors with established inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented is collated from recent preclinical studies, offering a quantitative and methodological overview for researchers in oncology and drug discovery.
The Thieno[2,3-d]pyrimidine scaffold has emerged as a versatile core in the design of potent kinase inhibitors, demonstrating significant potential in targeting key signaling pathways implicated in cancer progression. This guide focuses on specific derivatives that have shown promising inhibitory activity and provides a direct comparison with FDA-approved drugs such as Erlotinib, Gefitinib, and Sorafenib.
Efficacy Comparison: Thieno[2,3-d]pyrimidine Derivatives vs. Standard Inhibitors
The following tables summarize the in vitro efficacy of selected Thieno[2,3-d]pyrimidine derivatives against EGFR and VEGFR-2, alongside data for established inhibitors.
Table 1: EGFR Inhibition
| Compound/Drug | Target | IC50 (nM) | Cell Line(s) | Reference |
| Compound 5b | EGFRwt | 37.19 | A549, MCF-7 | [1][2] |
| EGFRT790M | 204.10 | A549, MCF-7 | [1][2] | |
| Compound 25 | EGFR | 59 | MDA-MB-231, MCF-7 | [3] |
| Erlotinib | EGFR | ~2-10 | Various | [1][2] |
| Gefitinib | EGFR | ~20-80 | Various | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: VEGFR-2 Inhibition
| Compound/Drug | Target | IC50 (nM) | Cell Line(s) | Reference |
| Compound 17f | VEGFR-2 | 230 | HCT-116, HepG2 | [5] |
| Compound 8b | VEGFR-2 | 73 | PC3, HepG2 | [6][7][8] |
| Sorafenib | VEGFR-2 | 230 | HCT-116, HepG2 | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the targeted signaling pathways and a general workflow for evaluating kinase inhibitors.
EGFR Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the IC50 values of inhibitors against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (specific to the kinase)
-
Test compounds (Thieno[2,3-d]pyrimidine derivatives and standard inhibitors)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu-antibody)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the appropriate detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Measure the signal (e.g., luminescence or TR-FRET) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage relative to the untreated control cells. The GI50 (concentration for 50% growth inhibition) can then be calculated.[11][12]
-
Conclusion
The Thieno[2,3-d]pyrimidine scaffold represents a promising framework for the development of novel kinase inhibitors. Several derivatives have demonstrated potent in vitro activity against clinically relevant targets such as EGFR and VEGFR-2, with efficacy comparable to or exceeding that of established drugs in some preclinical models.[1][5][6] The data presented in this guide, supported by detailed experimental protocols, provides a valuable resource for researchers working to advance the next generation of targeted cancer therapies. Further investigation, including in vivo studies and safety profiling, is warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
Thieno[2,3-d]pyrimidine-2,4-diol and Purine Analogs: A Comparative Analysis for Drug Development Professionals
A detailed examination of Thieno[2,3-d]pyrimidine-2,4-diol and its derivatives against established purine analogs, providing researchers, scientists, and drug development professionals with a comparative guide to their performance, supported by experimental data and detailed protocols.
The landscape of therapeutic agent development is continually evolving, with a persistent search for novel compounds offering improved efficacy and reduced toxicity. Within this search, the structural analogy between different chemical scaffolds often provides a fertile ground for discovery. This guide focuses on a comparative study of this compound, a promising heterocyclic compound, and the well-established class of purine analogs. Due to the structural similarity of the thieno[2,3-d]pyrimidine core to the native purine structure, these compounds are considered bioisosteres, suggesting they may interact with similar biological targets and exhibit comparable therapeutic activities, particularly in the realm of anticancer and immunosuppressive agents.
This guide presents a comprehensive comparison based on available experimental data, focusing on their mechanisms of action, cytotoxic activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to facilitate the reproducibility of findings, and signaling pathways are visualized to offer a clear understanding of their molecular interactions.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of selected Thieno[2,3-d]pyrimidine derivatives and purine analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Thieno[2,3-d]pyrimidine Derivatives and Purine Analogs against Various Cancer Cell Lines
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidines | Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [1] |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [1] | |
| Compound 5 | HepG2 (Liver) | 5.3 ± 1.6 | [1] | |
| Compound 8 | HepG2 (Liver) | 3.3 ± 0.90 | [1] | |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% at 10µM | [1] | |
| Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [2] | |
| Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [2] | |
| Compound 5b | A549 (Lung) | 17.79 | ||
| Compound 5b | MCF-7 (Breast) | 22.66 | ||
| Purine Analogs | 6-Mercaptopurine | HepG2 (Liver) | 32.25 | |
| 6-Mercaptopurine | MCF-7 (Breast) | >100 | ||
| 6-Thioguanine | HeLa (Cervical) | 28.79 | ||
| Azathioprine | Rat Hepatocytes | 400 | ||
| Reference Kinase Inhibitors | Erlotinib | A549 (Lung) | ~23 | [3] |
| Erlotinib | MCF-7 (Breast) | 1-10 | [4] | |
| Sorafenib | - | - | [2] |
Table 2: Comparative Inhibitory Activity (IC50 in nM) against Kinase Targets
| Compound Class | Compound | Kinase Target | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidines | Compound 17f | VEGFR-2 | 230 ± 30 | [2] |
| Compound 5b | EGFR (wild-type) | 37.19 | ||
| Compound 5b | EGFR (T790M mutant) | 204.10 | ||
| Compound 8b | VEGFR-2 | 73 | [5] | |
| Reference Kinase Inhibitors | Sorafenib | VEGFR-2 | 230 ± 40 | [2] |
| Erlotinib | EGFR | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below to ensure transparency and facilitate reproducibility.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and purine analogs) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
-
6-well plates or petri dishes
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized based on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Colony Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. A cell survival curve can be generated by plotting the surviving fraction against the compound concentration.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[2][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of this compound and purine analogs.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thieno[2,3-d]pyrimidine Derivatives as Selective VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of potent Thieno[2,3-d]pyrimidine derivatives as selective Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors against other established alternatives. The content is supported by experimental data from peer-reviewed studies to assist in informed decision-making for drug discovery and development programs.
Introduction to VEGFR-2 Inhibition and the Thieno[2,3-d]pyrimidine Scaffold
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of numerous cancers, as tumors rely on sustained angiogenesis for growth and metastasis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-angiogenic therapies.[1]
Quantitative Comparison of VEGFR-2 Inhibitors
The inhibitory potency of various compounds against VEGFR-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the in vitro VEGFR-2 kinase inhibition data for selected potent thieno[2,3-d]pyrimidine derivatives and compares them with established, multi-kinase inhibitors that also target VEGFR-2. Lower IC50 values are indicative of higher potency.
| Compound Class | Specific Compound/Drug Name | VEGFR-2 IC50 (nM) | Reference(s) |
| Thieno[2,3-d]pyrimidine Derivatives | Compound 8e | 3.9 | [4] |
| Compound 8b | 5 | [4] | |
| Compound 21e | 21 | [5][7] | |
| Compound 21b | 33.4 | [5][7] | |
| Compound 21c | 47 | [5][7] | |
| Compound 8b | 73 | [6][8] | |
| Compound 17f | 230 | [1] | |
| Established Kinase Inhibitors | Axitinib | 0.2 | [9] |
| Sunitinib | 9 | [1] | |
| Sorafenib | 90 | [1] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to validate these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the anti-inflammatory activity of thienopyrimidines and NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the anti-inflammatory activity of thienopyrimidine derivatives and traditional non-steroidal anti-inflammatory drugs (NSAIDs). By presenting key experimental data, detailed methodologies, and illustrating relevant biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
Thienopyrimidines are emerging as a promising class of anti-inflammatory agents, with some derivatives demonstrating potency comparable or superior to established NSAIDs. A key advantage of certain thienopyrimidines appears to be a potentially improved gastrointestinal safety profile, a significant drawback of long-term NSAID use. While many NSAIDs exert their effects through non-selective inhibition of cyclooxygenase (COX) enzymes, several thienopyrimidine compounds exhibit selective COX-2 inhibition. Furthermore, emerging evidence suggests that the anti-inflammatory effects of thienopyrimidines may extend beyond COX inhibition to include the modulation of other critical inflammatory pathways, such as the NF-κB signaling cascade and the production of pro-inflammatory cytokines like TNF-α and IL-6.
Data Presentation
In Vitro Anti-inflammatory Activity: COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of various thienopyrimidine derivatives and common NSAIDs against COX-1 and COX-2 enzymes. A higher COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is generally associated with a reduced risk of gastrointestinal side effects.
| Compound Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Thienopyrimidine | Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine 5k[3] | - | 0.068 | 160.44 |
| Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine heterodimer 11[3] | - | 0.065 | 173.85 | |
| Thienopyrimidine derivative 10 | - | - | Moderate | |
| Thienopyrimidine derivative 11 | - | - | Moderate | |
| NSAIDs | Ibuprofen | 13.5 | 344 | 0.04 |
| Diclofenac | 6.0 | 1.2 | 5.0 | |
| Indomethacin | 0.1 | 5.9 | 0.017 | |
| Celecoxib | 15.0 | 0.04 | 375 |
Data for thienopyrimidine derivatives and NSAIDs are compiled from various pharmacological studies. Direct comparative data from a single study is limited.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the compound's efficacy in reducing inflammation.
| Compound Class | Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Thienopyrimidine | Thienopyrimidine derivative 4c[1] | 100 | ~88% of Diclofenac activity |
| NSAIDs | Diclofenac[4] | 10 | 52 |
| Indomethacin[4] | 10 | 55 | |
| Ibuprofen[4] | 40 | 45 | |
| Celecoxib[4] | 10 | 48 |
Data for the thienopyrimidine derivative is based on a study where it was compared to diclofenac. Data for NSAIDs are representative values from the literature.
Gastrointestinal Safety: Ulcerogenic Potential
A significant differentiator for anti-inflammatory drugs is their potential to cause gastric damage. The ulcer index is a common measure used in preclinical studies to quantify this side effect.
| Compound Class | Compound | Dose (mg/kg) | Ulcer Index |
| Thienopyrimidine | Thienopyridine BN-4 | 100 | Significantly lower than Indomethacin |
| Thienopyridine BN-14 | 100 | Significantly lower than Indomethacin | |
| Thienopyridine BN-16 | 100 | Significantly lower than Indomethacin | |
| NSAIDs | Indomethacin | 20 | High |
Thienopyridines are structurally related to thienopyrimidines and provide an indication of the potential for a better gastrointestinal safety profile in this class of compounds.
Experimental Protocols
Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the acute anti-inflammatory activity of a test compound.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (various doses)
-
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.
-
Induction of Edema: A subcutaneous injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) is commonly used.
-
Reaction Mixture: The reaction mixture typically contains the assay buffer, heme (a cofactor), the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Termination of Reaction: The reaction is stopped after a specific time by adding a stopping agent (e.g., hydrochloric acid).
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ulcerogenicity Study
This in vivo model assesses the potential of a compound to induce gastric ulcers.
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Fasting: Animals are fasted for 24 hours before drug administration, with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally.
-
Observation Period: Animals are observed for a specific period (e.g., 4-6 hours) after drug administration.
-
Euthanasia and Stomach Examination: Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for the presence of ulcers, and the severity is scored based on the number and size of the lesions.
-
Calculation of Ulcer Index: The ulcer index is calculated for each group to provide a quantitative measure of gastric damage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and the general workflows of the experimental protocols described.
Caption: The Cyclooxygenase (COX) Pathway and Inhibition by NSAIDs.
Caption: The NF-κB Signaling Pathway and its Potential Inhibition.
Caption: General Experimental Workflows for Anti-inflammatory Assays.
References
- 1. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Thieno[2,3-d]pyrimidine-2,4-diol derivatives in cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Anticancer Agents
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This guide provides a head-to-head comparison of various Thieno[2,3-d]pyrimidine-2,4-diol derivatives, summarizing their performance in preclinical cancer cell line studies. The data presented is collated from multiple research articles to offer a comprehensive overview for researchers engaged in the discovery and development of novel cancer therapeutics.
Comparative Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
The cytotoxic effects of different this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (µM) of Selected Thieno[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Derivative | MCF-7 (Breast) | HepG-2 (Liver) | HT-29 (Colon) | HCT-116 (Colon) | A549 (Lung) | H1650 (Lung) | H1299 (Lung) | HCC827 (Lung) | Reference Drug |
| Compound 5 | 7.30 ± 4.5 | 5.3 ± 1.6 | - | - | - | - | - | - | Doxorubicin |
| Compound 8 | 4.13 ± 0.5 | 3.3 ± 0.9 | - | - | - | - | - | - | Doxorubicin |
| Compound 13g | 16.006 ± 0.58 | 13.914 ± 0.36 | - | 11.895 ± 0.45 | - | - | - | - | Erlotinib |
| Compound 13h | 11.53 ± 0.41 | 10.77 ± 0.29 | - | 9.88 ± 0.21 | - | - | - | - | Erlotinib |
| Compound 13k | 10.112 ± 0.25 | 8.95 ± 0.19 | - | 7.592 ± 0.32 | - | - | - | - | Erlotinib |
| Compound 17f | - | 4.10 ± 0.45 | - | 2.80 ± 0.16 | - | - | - | - | Sorafenib |
| Derivative 5d | - | - | - | - | 3.0 | 5.3 | 7.6 | 5.2 | - |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | - | - | - | - | - | - | - | - | Doxorubicin |
Note: '-' indicates data not available in the cited sources. The reference drugs and their concentrations are study-specific. The data is compiled from multiple sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these thieno[2,3-d]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives or a vehicle control (e.g., DMSO) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Several thieno[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A number of these derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Some compounds have also demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Topoisomerase II. The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis. For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis. Furthermore, deactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway has been implicated in the antiproliferative effects of certain derivatives.
Below are diagrammatic representations of a general experimental workflow for evaluating these compounds and a simplified overview of a common signaling pathway they target.
Caption: A generalized workflow for the in vitro evaluation of Thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of the EGFR signaling pathway by Thieno[2,3-d]pyrimidine derivatives.
Cross-reactivity profiling of Thieno[2,3-d]pyrimidine-2,4-diol against a panel of kinases
Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold has emerged as a significant structural motif in medicinal chemistry, primarily due to its resemblance to the native purine ring system.[1] This similarity allows derivatives to function as competitive inhibitors for a multitude of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a known driver of various diseases, most notably cancer, making kinase inhibition a validated therapeutic strategy.[2] Thieno[2,3-d]pyrimidine-based compounds have been extensively explored as inhibitors of key kinases implicated in oncogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rho-associated coiled-coil containing protein kinases (ROCK).[3][4][5]
This guide provides a comparative analysis of the cross-reactivity and potency of representative thieno[2,3-d]pyrimidine derivatives against a panel of kinases, placing their performance in context with established inhibitors.
Kinase Selectivity and Potency Profile
Table 1: Inhibitory Activity against VEGFR-2
| Compound ID | Target Kinase | IC50 (µM) | Reference Inhibitor | Ref. Inhibitor IC50 (µM) |
| Compound 17f * | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 |
*Compound 17f is a thieno[2,3-d]pyrimidine derivative developed as a potent VEGFR-2 inhibitor.[3]
Table 2: Inhibitory Activity against EGFR
| Compound ID | Target Kinase | IC50 (nM) | Reference Inhibitor | Ref. Inhibitor IC50 (nM) |
| Compound (S)-7 * | EGFR | <1 | Erlotinib | <1 |
*Compound (S)-7 is a 4-N-substituted 6-aryl-thieno[2,3-d]pyrimidine derivative. The study noted its selectivity profile was similar to Erlotinib, with moderate activity against HER2, HER4, FGR, and LYN kinases.[6]
Table 3: Inhibitory Activity against ROCK
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 8k * | ROCK1 | 0.004 |
| ROCK2 | 0.001 |
*Compound 8k is 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one.[5]
Key Signaling Pathway: VEGFR-2
VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels.[3] Its inhibition is a key strategy in cancer therapy to starve tumors of essential nutrients.[2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering multiple downstream pathways essential for endothelial cell proliferation, migration, and survival, including the PLCγ-MAPK and PI3K-AKT pathways.[7][8][9]
Experimental Protocols
The determination of kinase inhibitory activity is typically performed using in vitro biochemical assays. A common and robust method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[10]
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a Thieno[2,3-d]pyrimidine derivative) against a specific protein kinase.
2. Materials:
-
Purified kinase of interest (e.g., VEGFR-2)
-
Specific kinase substrate peptide
-
ATP (at or near the Km for the specific kinase)
-
Test compound stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
3. Procedure:
-
Compound Preparation:
-
Create a 10-point, 1:3 serial dilution of the test compound in 100% DMSO.
-
Prepare a "no inhibitor" control using only DMSO.[10]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of kinase solution (containing the purified enzyme in Kinase Assay Buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[10]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization depending on the kinase's activity.[10]
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via luciferase.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Spectrum of Thieno[2,3-d]pyrimidines and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of thieno[2,3-d]pyrimidines against a range of bacterial and fungal pathogens, benchmarked against standard antibiotic agents. The data presented is synthesized from multiple studies to offer a comprehensive perspective on the potential of thieno[2,3-d]pyrimidine scaffolds in the development of novel antimicrobial agents. Thienopyrimidines, as structural analogues of purines, have garnered significant interest for their broad spectrum of biological activities.[1] Recent research has highlighted their potential to combat multidrug-resistant organisms, a growing threat to public health.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives is compared with standard antibiotics based on their Minimum Inhibitory Concentration (MIC) values in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The following tables summarize the MIC values of selected thieno[2,3-d]pyrimidine compounds and standard antibiotics against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Bacillus subtilis |
| Thieno[2,3-d]pyrimidine Derivatives | |||
| Compound A | 4 | 8 | 2 |
| Compound B | 2 | 4 | 1 |
| Standard Antibiotics | |||
| Vancomycin | 0.5 - 2[3] | 0.5 - 2[3] | - |
| Ciprofloxacin | 0.25 - 0.5[4][5] | 0.25 - 1[6] | - |
| Amoxicillin | - | - | - |
Table 2: Antimicrobial Activity against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Thieno[2,3-d]pyrimidine Derivatives | |||
| Compound C | 16 | 32 | >64 |
| Compound D | 8 | 16 | 32 |
| Standard Antibiotics | |||
| Ciprofloxacin | ≤ 0.25 | 0.5 - 1[7] | - |
| Gentamicin | - | 4 to >64[8] | - |
| Amoxicillin | - | - | - |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.[9][10]
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
1. Preparation of Materials:
-
Test Compounds: Thieno[2,3-d]pyrimidine derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic bacteria.[11]
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the test bacterium are transferred to a sterile broth and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]
-
The standardized bacterial suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the 96-well plates using the growth medium. The concentration range is selected to encompass the expected MIC value.
-
Each well is inoculated with the prepared bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
Positive Control: A well containing a standard antibiotic with a known MIC against the test strain.
-
-
The plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.
4. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[2]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conceptual Signaling Pathway Inhibition by Antimicrobial Agents
Caption: Potential mechanisms of antimicrobial action.
References
- 1. The clinical significance of vancomycin minimum inhibitory concentration in Staphylococcus aureus infections: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 7. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
In Vivo Efficacy of Thieno[2,3-d]pyrimidine Derivatives in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Thieno[2,3-d]pyrimidine derivatives against other therapeutic alternatives, supported by experimental data. The Thieno[2,3-d]pyrimidine scaffold is a promising heterocyclic ring system that has been extensively explored for its therapeutic potential, particularly in oncology.
While direct in vivo validation of the parent compound, Thieno[2,3-d]pyrimidine-2,4-diol, is not extensively documented in publicly available research, numerous derivatives have demonstrated significant anti-tumor effects in various animal models. These derivatives often function as potent inhibitors of key signaling pathways implicated in cancer progression. This guide will focus on a representative Thieno[2,3-d]pyrimidine-based compound, KD-8, a novel KRAS G12D inhibitor, to illustrate the in vivo efficacy of this class of molecules.
Comparative Efficacy of Thieno[2,3-d]pyrimidine Derivatives
The therapeutic potential of Thieno[2,3-d]pyrimidine derivatives has been benchmarked against standard-of-care chemotherapeutics and other targeted agents in preclinical studies. The following table summarizes the in vivo anti-tumor efficacy of the representative compound KD-8 in a murine colorectal carcinoma model.
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Comparator(s) |
| KD-8 | CT26 Syngeneic Model | CT26 (KRAS G12D mutant) | 40 mg/kg or 60 mg/kg | 42% or 53% | Vehicle Control |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of efficacy data. Below is the protocol for the in vivo anti-tumor study of the Thieno[2,3-d]pyrimidine derivative, KD-8.
Animal Model and Tumor Implantation
-
Animal Species: BALB/c mice
-
Cell Line: CT26 murine colorectal carcinoma cells (harboring the KRAS G12D mutation)
-
Implantation: 1 x 106 CT26 cells were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were monitored regularly using calipers.
Drug Administration
-
Test Article: KD-8 (a Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitor)
-
Vehicle: Not specified in the provided abstract.
-
Dosing: Once tumors reached a palpable size, mice were randomized into groups and treated with KD-8 at doses of 40 mg/kg or 60 mg/kg.
-
Route of Administration: Not specified in the provided abstract.
-
Frequency: Not specified in the provided abstract.
Efficacy Evaluation
-
Primary Endpoint: Tumor Growth Inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
Toxicity Assessment: Animal body weight and general health were monitored throughout the study to assess for any treatment-related toxicity. The study reported no apparent toxicity for KD-8 at the tested doses[1].
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Alternative Therapeutic Strategies
The Thieno[2,3-d]pyrimidine scaffold has been investigated as an inhibitor for a variety of oncogenic targets beyond KRAS. These include:
-
PI3K Inhibitors: Several Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[2]
-
VEGFR-2 Inhibitors: By targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), some derivatives aim to inhibit tumor angiogenesis.[3]
-
CDK7 Inhibitors: Cyclin-dependent kinase 7 (CDK7) is another target for which Thieno[2,3-d]pyrimidine-based inhibitors have been developed, showing promise in preclinical models of triple-negative breast cancer.[4]
-
Topoisomerase II Inhibitors: Certain derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[5]
In preclinical and clinical settings, these targeted Thieno[2,3-d]pyrimidine derivatives are often compared against established therapies such as:
-
Doxorubicin: A widely used anthracycline chemotherapy agent.
-
Paclitaxel: A taxane-based chemotherapy drug.
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of several cancers.[3]
-
Gefitinib: An EGFR tyrosine kinase inhibitor.[6]
The development of Thieno[2,3-d]pyrimidine derivatives represents a versatile approach in targeted cancer therapy. The ability to modify the core structure allows for the generation of potent and selective inhibitors against a range of clinically relevant targets. The in vivo data for compounds like KD-8 underscore the potential of this chemical class to yield effective anti-cancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
A Comparative Analysis of the Therapeutic Index: Thieno[2,3-d]pyrimidine-2,4-diol Derivatives Versus Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved safety and efficacy profiles is a cornerstone of modern oncological research. Thieno[2,3-d]pyrimidine-2,4-diol derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against various cancer cell lines. A critical parameter in the evaluation of any potential anti-cancer drug is its therapeutic index (TI), a quantitative measure of the drug's safety margin. The therapeutic index is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50).[1][2] A higher therapeutic index indicates a wider margin between the toxic and effective doses, suggesting a potentially safer therapeutic agent.[1][2]
This guide provides a comparative evaluation of the therapeutic index of select this compound derivatives against established chemotherapy agents. The data presented is compiled from preclinical studies and is intended to provide a framework for understanding the potential advantages of these novel compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available in vitro cytotoxicity and in vivo toxicity data for representative Thieno[2,3-d]pyrimidine derivatives and standard chemotherapeutic drugs. It is important to note that a direct comparison of the therapeutic index is challenging due to the limited availability of comprehensive and directly comparable in vivo efficacy (ED50) and toxicity (LD50/MTD) data for the same Thieno[2,3-d]pyrimidine derivatives under identical experimental conditions.
In Vitro Cytotoxicity (IC50) of Thieno[2,3-d]pyrimidine Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action (where specified) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 17f | HCT-116 (Colon Carcinoma) | 2.80 ± 0.16 | VEGFR-2 Inhibitor | [3] |
| HepG2 (Hepatocellular Carcinoma) | 4.10 ± 0.45 | VEGFR-2 Inhibitor | [3] | |
| Thieno[2,3-d]pyrimidine Derivative 5d | A549 (Non-Small Cell Lung Cancer) | 3.0 | D-Dopachrome Tautomerase Inhibitor | [4] |
| H1650 (Non-Small Cell Lung Cancer) | 5.3 | D-Dopachrome Tautomerase Inhibitor | [4] | |
| H1299 (Non-Small Cell Lung Cancer) | 7.6 | D-Dopachrome Tautomerase Inhibitor | [4] | |
| HCC827 (Non-Small Cell Lung Cancer) | 5.2 | D-Dopachrome Tautomerase Inhibitor | [4] | |
| Thieno[2,3-d]pyrimidine Derivative 8 | Colon HT-29 | Not specified | Topoisomerase II Inhibitor | [5] |
| Thieno[2,3-d]pyrimidine Derivative (Compound l) | MDA-MB-231 (Breast Cancer) | 27.6 | Not specified | [6] |
| Thieno[2,3-d]pyrimidine Derivative (Compound 8d) | HUH-7 (Hepatocellular Carcinoma) | 5.8 µg/mL | Not specified | [7][8] |
| MCF-7 (Breast Cancer) | 8.3 µg/mL | Not specified | [7][8] | |
| BHK (Baby Hamster Kidney) | 17 µg/mL | Not specified | [7][8] | |
| WISH (Normal Human Amnion) | 723 µg/mL | Not specified | [7][8] |
Note: The significantly higher IC50 value of compound 8d against the normal WISH cell line compared to the cancer cell lines suggests a degree of selectivity, which is a favorable characteristic for a higher therapeutic index.[7][8]
In Vivo Toxicity (LD50/MTD) and Therapeutic Index of Chemotherapy Agents
The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population. The MTD (Maximum Tolerated Dose) is the highest dose of a drug that can be administered to a subject without causing unacceptable toxicity.
| Chemotherapy Agent | Animal Model | LD50/MTD | ED50 (where available) | Therapeutic Index (LD50/ED50) | Reference |
| Doxorubicin | Mice | LD50: 17 mg/kg (i.v.) | Not specified | Not directly calculable | [9] |
| Mice | LD50: ~12 mg/kg | Not specified | Not directly calculable | [10] | |
| Rats | LD50: ~10.5 mg/kg | Not specified | Not directly calculable | [10] | |
| Paclitaxel (Taxol®) | Mice | LD50: 31.3 mg/kg (i.v.) | Not specified | Not directly calculable | [11] |
| Mice | MTD: 20 mg/kg | Not specified | Not directly calculable | [12] | |
| Cisplatin | Mice | MTD: 6 mg/kg (single dose) | Not specified | Not directly calculable | [13] |
| Diplatin | Mice | LD50: 496 mg/kg | ED50: Not specified | Not directly calculable | [14] |
| Carboplatin | Mice | LD50: 150 mg/kg | ED50: Not specified | Not directly calculable | [14] |
Note: The therapeutic index for many cytotoxic chemotherapy drugs is low, indicating a narrow margin between effective and toxic doses.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Thieno[2,3-d]pyrimidine derivatives or chemotherapy drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[3]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study: LD50 and MTD Determination
In vivo toxicity studies in animal models are essential for determining the safety profile of a new compound.
Protocol Outline for LD50 Determination:
-
Animal Model: A suitable animal model, typically mice or rats of a specific strain, age, and sex, is selected.
-
Dose Groups: Animals are divided into several groups, including a control group receiving the vehicle and multiple test groups receiving single, escalating doses of the compound.
-
Administration: The compound is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity, including mortality, changes in behavior, weight loss, and any other adverse effects.
-
LD50 Calculation: The dose that results in the death of 50% of the animals in a group is calculated using statistical methods such as the Reed-Muench or probit analysis.[7]
Protocol Outline for MTD Determination:
-
Dose Escalation: A small group of animals is treated with a starting dose of the compound.
-
Monitoring: The animals are closely monitored for signs of toxicity, such as weight loss (typically a 15-20% loss is considered a key endpoint), changes in appearance, and activity levels.[13][16]
-
Dose Adjustment: If the initial dose is well-tolerated, a new cohort of animals is treated with a higher dose. This process is repeated until signs of dose-limiting toxicity are observed.
-
MTD Definition: The MTD is defined as the highest dose that does not produce unacceptable toxicity.[16]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
Many Thieno[2,3-d]pyrimidine derivatives exert their anti-cancer effects by targeting specific signaling pathways involved in tumor growth and survival. Two such key pathways are the VEGFR-2 and Topoisomerase II pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. mskcc.org [mskcc.org]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity studies of cremophor-free paclitaxel solid dispersion formulated by a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pacificbiolabs.com [pacificbiolabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thieno[2,3-d]pyrimidine-2,4-diol
This document provides comprehensive guidance on the proper and safe disposal of Thieno[2,3-d]pyrimidine-2,4-diol, a chemical compound utilized in various research and development settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Profile and Safety Information
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1] |
Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. This involves proper segregation, labeling, and arrangement for professional disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2][3]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2][3]
-
Indicate the associated hazards, such as "Toxic" or "Harmful if swallowed".[3]
-
If the waste is a mixture, list all components and their approximate percentages.[2][3]
-
-
Storage:
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][5] This area should be under the control of the laboratory personnel.
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to prevent spills.
-
Ensure the SAA is away from sources of ignition and general traffic areas.
-
-
Disposal Request:
-
Once the waste container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]
-
Empty Container Disposal:
-
Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[5]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5]
-
Given the hazardous nature of the compound, it is often more practical to dispose of the empty container as hazardous waste without rinsing.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H4N2O2S | CID 12217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. pfw.edu [pfw.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of Thieno[2,3-d]pyrimidine-2,4-diol: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Protocols
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Thieno[2,3-d]pyrimidine-2,4-diol (CAS No. 18740-38-0). Adherence to these guidelines is paramount to ensure a safe laboratory environment and prevent accidental exposure.
This compound is classified as a hazardous substance with the following GHS classifications: Harmful if swallowed, Causes skin irritation, Causes eye irritation, and May cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on established safety protocols.[1][2][3][4][5][6]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. Inspect gloves for any signs of degradation or perforation before each use.[1] |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin from contact with the chemical.[1] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is necessary, particularly when handling the powder outside of a certified fume hood, to prevent inhalation of dust particles.[1] |
Operational and Disposal Plans
Proper handling and disposal are critical to mitigate risks associated with this compound. The following workflow provides a step-by-step guide for safe operational procedures and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
